molecular formula C18H17NO B13734480 Oxazole, 4,5-diphenyl-2-propyl- CAS No. 20662-95-7

Oxazole, 4,5-diphenyl-2-propyl-

Cat. No.: B13734480
CAS No.: 20662-95-7
M. Wt: 263.3 g/mol
InChI Key: WMXSHYISEBGYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 4,5-diphenyl-2-propyl- is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxazole, 4,5-diphenyl-2-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 4,5-diphenyl-2-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20662-95-7

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

4,5-diphenyl-2-propyl-1,3-oxazole

InChI

InChI=1S/C18H17NO/c1-2-9-16-19-17(14-10-5-3-6-11-14)18(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3

InChI Key

WMXSHYISEBGYTE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

"Oxazole, 4,5-diphenyl-2-propyl-" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary: The "Anchor-Free" Lipophilic Core

4,5-diphenyl-2-propyloxazole represents a critical structural probe in medicinal chemistry. It is the decarboxylated analog of Oxaprozin (a propionic acid-class NSAID). In drug development, this molecule serves a distinct purpose: it acts as a lipophilic negative control or a hydrophobic spacer scaffold .

By retaining the bulky, lipophilic 4,5-diphenyl moiety but lacking the carboxylic acid "warhead" required for ionic interaction with the cyclooxygenase (COX) Arg120 residue, this molecule allows researchers to isolate the effects of lipophilicity and membrane intercalation from specific enzymatic binding. Furthermore, recent studies in Retinoid X Receptor (RXR) modulation utilize this scaffold to shift selectivity from COX inhibition to nuclear receptor agonism.

Chemical Architecture & Physicochemical Profile[1]

This molecule is characterized by a high degree of lipophilicity and planar aromaticity, which dictates its behavior in biological matrices.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionRelevance
Molecular Formula

Core scaffold
Molecular Weight 263.34 g/mol Fragment-like space
Calculated LogP (cLogP) ~4.8 – 5.2High lipophilicity; high BBB permeability potential
H-Bond Donors 0Lacks acidic proton (unlike Oxaprozin)
H-Bond Acceptors 2 (N, O in oxazole ring)Weak interaction potential
Topological Polar Surface Area ~26 ŲExcellent membrane penetration
Fluorescence

nm,

nm
Useful as a scintillator or fluorescent tag

Technical Insight: The removal of the propionic acid group (found in Oxaprozin) increases the cLogP by approximately 1.0–1.5 log units. This drastic shift makes the 2-propyl analog nearly insoluble in aqueous media without surfactant assistance (e.g., DMSO/Tween-80).

Synthetic Methodology

The synthesis of 4,5-diphenyl-2-propyloxazole is best achieved via the Davidson cyclization or a modified Robinson-Gabriel synthesis , utilizing benzoin as the primary building block.

Protocol: Condensation of Benzoin with Butyric Anhydride

This route is preferred for its high yield and avoidance of harsh dehydrating acids that might degrade sensitive substituents.

Reagents:

  • Benzoin (1.0 eq)

  • Butyric Anhydride (1.5 eq) or Butyryl Chloride

  • Ammonium Acetate (5.0 eq)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve Benzoin (10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Ammonium Acetate (50 mmol) and Butyric Anhydride (15 mmol) to the solution.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (Benzoin) will disappear, and a less polar fluorescent spot will appear.
    
  • Quenching: Pour the hot reaction mixture into crushed ice-water (100 mL) with vigorous stirring. The product will precipitate as a gummy solid or oil.

  • Neutralization: Neutralize the aqueous phase with saturated

    
     to remove excess acetic acid.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane

    
     5% EtOAc/Hexane).
    
Visualization: Synthetic Pathway (DOT)

Synthesis cluster_conditions Conditions: Reflux in AcOH, 4-6h Benzoin Benzoin (C14H12O2) Intermediate Intermediate (α-Acyloxy ketone) Benzoin->Intermediate Esterification Reagents Butyric Anhydride + NH4OAc Reagents->Intermediate Product 4,5-Diphenyl-2-propyloxazole (Cyclized) Intermediate->Product Cyclodehydration (- H2O)

Caption: One-pot cyclocondensation of benzoin to form the oxazole core via an ammonium acetate-mediated pathway.

Structural Biology & SAR: The "Missing Anchor"

Understanding the biological inactivity of this molecule in the context of COX inhibition is as important as understanding the activity of the drug it mimics.

The Pharmacophore Delta
  • Oxaprozin (Active Drug): Contains a carboxylic acid on the C2-alkyl chain. This acid forms a salt bridge with Arg120 and hydrogen bonds with Tyr355 in the COX enzyme channel.

  • 2-Propyl Analog (The Topic): The propyl group is sterically similar to the propionic acid chain but is electrically neutral .

    • Result: It can enter the hydrophobic channel (due to the diphenyl motif) but cannot "latch" onto the polar gatekeepers. This typically results in a loss of COX inhibitory potency (

      
      ), making it an excellent negative control for specificity assays.
      
Emerging Utility: RXR Agonism

Recent SAR studies indicate that while the acid is required for COX inhibition, the diphenyl-oxazole core is a privileged scaffold for nuclear receptors. Modifications to the 2-propyl chain (e.g., adding rigid linkers) can convert this scaffold into a potent RXR agonist (Retinoid X Receptor), where the lipophilic oxazole mimics the retinoid backbone.

Visualization: SAR Logic (DOT)

SAR Scaffold 4,5-Diphenyl-Oxazole Core Hydrophobic Domain Planar Geometry Oxaprozin Oxaprozin (Drug) C2: Propionic Acid Interaction: Arg120 Salt Bridge Result: COX Inhibition Scaffold->Oxaprozin PropylAnalog 2-Propyl Analog (Topic) C2: Propyl Chain Interaction: Steric Only (No Ionic Anchor) Result: Inactive (COX) / Lipophilic Probe Scaffold->PropylAnalog COX COX-1/2 Enzyme (Requires Acidic Head) Oxaprozin->COX High Affinity PropylAnalog->COX No Binding RXR RXR Nuclear Receptor (Requires Lipophilic Core) PropylAnalog->RXR Potential Scaffold (Lead Opt.)

Caption: Comparative SAR showing how the C2-substituent dictates the switch between COX inhibition and nuclear receptor targeting.

Analytical Validation Protocols

To verify the identity of the synthesized 2-propyl analog, the following spectral signatures must be confirmed.

A. Proton NMR (

-NMR, 400 MHz,

)
  • Aromatic Region (7.3 – 7.7 ppm): Multiplet integrating to 10 protons (two phenyl rings). The 4,5-substitution usually results in two distinct clusters of aromatic peaks.

  • Alkyl Chain:

    • Triplet (

      
       ppm): 
      
      
      
      -methylene protons attached to the oxazole C2 position.
    • Multiplet (

      
       ppm): 
      
      
      
      -methylene protons.
    • Triplet (

      
       ppm):  Terminal methyl group.
      
    • Note: The absence of a broad singlet at 10–12 ppm confirms the absence of carboxylic acid (differentiating from Oxaprozin).

B. Mass Spectrometry (ESI+)
  • Parent Ion (

    
    ):  Expected peak at m/z 264.1 .
    
  • Fragmentation: Loss of the propyl chain or cleavage of the oxazole ring (RDA mechanism) may be observed at higher collision energies.

References
  • Meanwell, N. A., et al. (2021). "Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics." Journal of Medicinal Chemistry.

  • PubChem. (2025).[1][2] "Compound Summary: 4,5-Diphenyloxazole." National Library of Medicine.

  • Kakkar, S., & Narasimhan, B. (2019).[3] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry.[3]

  • Uthale, D. A., et al. (2017). "Synthesis and antimicrobial activity of 4,5–diphenyl pyrrole derivatives (Analogous Synthesis)." International Journal of Current Research.

  • Hartree-Fock Studies. (2025).[4] "Theoretical and vibrational studies of 4,5-diphenyl-2-oxazole propionic acid." ResearchGate.[5][4][6]

Sources

"Oxazole, 4,5-diphenyl-2-propyl-" chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, and synthesis of 4,5-diphenyl-2-propyloxazole , a key heterocyclic intermediate structurally related to the NSAID Oxaprozin .

Structure, Synthesis, and Characterization

Executive Summary

4,5-Diphenyl-2-propyloxazole is a trisubstituted 1,3-oxazole featuring two phenyl rings at the C4 and C5 positions and a propyl chain at the C2 position. It serves as a critical lipophilic scaffold in medicinal chemistry, most notably as the decarboxylated analog or direct precursor to Oxaprozin (Daypro), a non-steroidal anti-inflammatory drug (NSAID).

This guide provides a comprehensive technical workflow for its synthesis, emphasizing the Modified Davidson Cyclization and Robinson-Gabriel strategies. These methods are selected for their operational simplicity, atom economy, and scalability in a research setting.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a central five-membered oxazole ring. The 4,5-diphenyl substitution pattern creates a highly conjugated, planar aromatic system, while the 2-propyl group adds significant lipophilicity and steric bulk, influencing binding affinity in cyclooxygenase (COX) active sites.

PropertyDescription
Molecular Formula C₁₈H₁₇NO
Molecular Weight 263.34 g/mol
Core Scaffold 1,3-Oxazole
Substituents C2: Propyl (-CH₂CH₂CH₃)C4: Phenyl (-Ph)C5: Phenyl (-Ph)
Physical State Viscous oil or low-melting solid (approx. mp 35–45 °C)*
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Est.) 4.8 – 5.2 (Highly Lipophilic)

*Note: While the methyl analog (2-methyl-4,5-diphenyloxazole) melts at ~44°C, the propyl chain increases conformational flexibility, often lowering the melting point compared to shorter alkyl homologs.

Pharmacological Context

This molecule is the propyl analog of Oxaprozin. In Oxaprozin, the C2 substituent is a propionic acid moiety (-CH2CH2COOH). The 2-propyl analog (-CH2CH2CH3) lacks the acidic pharmacophore required for COX inhibition but serves as:

  • A Metabolic Probe: To study non-acidic binding interactions.

  • A Prodrug Precursor: Capable of functionalization at the terminal carbon.

  • A Negative Control: In NSAID screening assays to validate the necessity of the carboxylate group.

Retrosynthetic Analysis

The construction of the oxazole core typically relies on the cyclization of acyclic precursors containing the necessary carbon skeleton and heteroatoms.

Strategic Disconnections
  • Path A (Cyclodehydration): Disconnection of the O1-C2 and N3-C4 bonds leads to an

    
    -acylaminoketone (Robinson-Gabriel precursor).
    
  • Path B (Condensation): Disconnection leads to Benzoin (or Benzil) and a Butyric Acid derivative (Ammonium Acetate method).

Retrosynthesis Target 4,5-Diphenyl-2-propyloxazole Benzoin Benzoin (Ph-CH(OH)-C(=O)-Ph) Target->Benzoin Condensation (Path B) Acylamino 2-Butyramido-1,2-diphenylethanone (Robinson-Gabriel Precursor) Target->Acylamino Cyclodehydration (- H2O) Butyric Butyric Acid / Anhydride (Pr-COOH) Ammonium Ammonium Acetate (NH4OAc) Acylamino->Benzoin Amidation Acylamino->Butyric Acylation

Caption: Retrosynthetic map showing the convergence of Benzoin and Butyric acid derivatives toward the target oxazole.

Synthesis Protocols

Method A: Modified Davidson Cyclization (Recommended)

This method is preferred for its "one-pot" potential and the availability of Benzoin. It involves the condensation of benzoin with a carboxylic acid (butyric acid) in the presence of ammonia.

Mechanism:

  • Esterification: Benzoin reacts with butyric acid/anhydride to form benzoin butyrate.

  • Imine Formation: The ketone carbonyl reacts with ammonium acetate to form an imine.

  • Cyclization: Intramolecular attack of the imine nitrogen on the ester carbonyl, followed by dehydration and aromatization.

Reagents
  • Benzoin: 10.0 mmol (2.12 g)

  • Butyric Acid: 40.0 mmol (3.6 mL) [Excess serves as solvent/reactant]

  • Ammonium Acetate: 50.0 mmol (3.85 g)

  • Glacial Acetic Acid: 10 mL (Solvent)

  • Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) - Optional, enhances yield.

Step-by-Step Protocol
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Benzoin (2.12 g), Ammonium Acetate (3.85 g), and Butyric Acid (3.6 mL) to the flask. Add Glacial Acetic Acid (10 mL) to solubilize.[1]

  • Reflux: Heat the mixture to reflux (approx. 118°C) with vigorous stirring. Maintain reflux for 4–6 hours .

    • Monitoring: Check TLC (20% EtOAc/Hexane). Benzoin (

      
      ) should disappear; a new less polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water. The product may precipitate as a gum or oil.

    • Neutralize carefully with saturated NaHCO₃ solution (gas evolution!) until pH ~7.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers and wash with Brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Method B: Robinson-Gabriel Synthesis (High Purity)

This classical route avoids imidazole byproducts by isolating the acyclic amide intermediate first.

  • Step 1 (Amidation): React Desyl amine (2-amino-1,2-diphenylethanone) with Butyryl chloride in DCM/TEA to yield N-(2-oxo-1,2-diphenylethyl)butyramide.

  • Step 2 (Cyclodehydration): Treat the amide with POCl₃ or H₂SO₄ to effect cyclization.

ParameterMethod A (Davidson)Method B (Robinson-Gabriel)
Starting Material BenzoinDesyl Amine
Complexity Low (One-pot)Medium (Two-step)
Yield 50–70%75–85%
Atom Economy GoodModerate (POCl₃ waste)
Primary Impurity Imidazole derivativesUncyclized amide

Experimental Workflow Diagram

Workflow Start Start: Benzoin + Butyric Acid + NH4OAc Reflux Reflux in AcOH (118°C, 6 hrs) Start->Reflux Condensation Quench Pour into Ice Water Neutralize with NaHCO3 Reflux->Quench Completion (TLC) Extract Extract with EtOAc Wash with Brine Quench->Extract Phase Sep Purify Column Chromatography (Hexane/EtOAc) Extract->Purify Crude Oil Product Pure 4,5-Diphenyl-2-propyloxazole Purify->Product Isolation

Caption: Operational workflow for the synthesis of 4,5-diphenyl-2-propyloxazole via Method A.

Characterization Data (Expected)

Validation of the structure is performed using ¹H NMR and Mass Spectrometry.[2][3][4]

¹H NMR (400 MHz, CDCl₃)
  • Aromatic Region:

    
     7.65–7.55 (m, 4H, ortho-protons of phenyls), 7.40–7.30 (m, 6H, meta/para-protons).
    
    • Note: The two phenyl rings at C4 and C5 are not chemically equivalent but often appear as overlapping multiplets.

  • Propyl Chain:

    • 
       2.85 (t, 
      
      
      
      Hz, 2H, C2-CH₂ -CH₂-CH₃) – Deshielded by oxazole ring.
    • 
       1.88 (sextet, 
      
      
      
      Hz, 2H, CH₂-CH₂ -CH₃).
    • 
       1.05 (t, 
      
      
      
      Hz, 3H, CH₂-CH₂-CH₃ ).
Mass Spectrometry (ESI+)
  • [M+H]⁺: Calculated for C₁₈H₁₈NO⁺: 264.14 m/z .

  • Fragmentation: Loss of propyl chain or CO cleavage may be observed in EI-MS.

Safety & Handling

  • Benzoin: Irritant. Avoid inhalation of dust.

  • Ammonium Acetate: Hygroscopic; store in a desiccator.

  • Glacial Acetic Acid: Corrosive. Work in a fume hood.

  • Oxazole Product: Biological activity is not fully characterized; treat as a potential COX inhibitor/irritant. Wear nitrile gloves and safety glasses.

References

  • Synthesis of 2-substituted 4,5-diphenyloxazoles: Source: Pei, W., et al. "Convenient Syntheses of 2-Alkyl(Aryl)-4,5-diphenyloxazoles." Synthesis, 1998(09), 1298-1304.
  • Oxaprozin Structure & Pharmacology

    • Source: PubChem Compound Summary for CID 4614, Oxaprozin.
    • URL:[Link]

  • Benzoin Condensation Mechanism

    • Source: Organic Chemistry Portal, "Benzoin Condens
    • URL:[Link]

  • Microwave-Assisted Synthesis of Oxazoles

    • Source: Lee, J.C., et al. "Synthesis of 2-Substituted 4,5-Diphenyloxazoles under Solvent-Free Microwave Irradiation.
    • URL:[Link]

Sources

"Oxazole, 4,5-diphenyl-2-propyl-" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Propyl-4,5-diphenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity make it a versatile scaffold, found in a multitude of biologically active molecules, from natural products to synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a specific, less-documented derivative: 2-propyl-4,5-diphenyl-1,3-oxazole.

While this particular compound is not extensively cataloged, this guide will leverage the wealth of knowledge on analogous 2,4,5-trisubstituted oxazoles to provide a robust framework for its synthesis, properties, and potential applications. By examining established principles and methodologies, we aim to equip researchers with the foundational knowledge to explore this and similar novel chemical entities.

PART 1: Nomenclature and Identification

A precise understanding of a molecule's identity is paramount for any scientific investigation. This section details the systematic naming and fundamental properties of the target compound.

IUPAC Name and CAS Number

The systematic IUPAC name for the compound with a propyl group at the 2-position and two phenyl groups at the 4- and 5-positions of the oxazole ring is 2-propyl-4,5-diphenyl-1,3-oxazole .

A comprehensive search of major chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS Registry Number for this compound. This indicates that 2-propyl-4,5-diphenyl-1,3-oxazole is likely a novel or not widely studied compound.

Molecular Structure and Basic Properties
  • Molecular Formula: C₁₈H₁₇NO

  • Molecular Weight: 263.34 g/mol

  • Structure:

    A 2D representation of 2-propyl-4,5-diphenyl-1,3-oxazole.

PART 2: Synthesis of the Oxazole Core

The construction of the 2,4,5-trisubstituted oxazole core can be achieved through several reliable synthetic methodologies.[1] Given the lack of a specific documented synthesis for 2-propyl-4,5-diphenyl-1,3-oxazole, this section details the most probable and versatile routes based on established literature for analogous structures.

The Robinson-Gabriel Synthesis

One of the most classical and robust methods for preparing 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis.[3] This method involves the cyclodehydration of a 2-acylamino-ketone precursor. For the synthesis of our target molecule, the required precursor would be N-(1,2-diphenyl-2-oxoethyl)butanamide.

Proposed Synthetic Workflow:

Robinson_Gabriel_Synthesis start Benzoin precursor N-(1,2-diphenyl-2-oxoethyl)butanamide start->precursor Acylation with Butanoyl Chloride target 2-Propyl-4,5-diphenyl-1,3-oxazole precursor->target Cyclodehydration (e.g., H₂SO₄, P₂O₅)

Workflow for the Robinson-Gabriel Synthesis.

Causality in Experimental Choices: The choice of a strong dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide is critical to facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the intermediate and drive the equilibrium towards the product.

Experimental Protocol: Robinson-Gabriel Synthesis (Hypothetical)
  • Synthesis of the Precursor (N-(1,2-diphenyl-2-oxoethyl)butanamide):

    • To a solution of 2-amino-1,2-diphenylethan-1-one (desylamine) (1 equivalent) in a suitable solvent like dichloromethane or pyridine, add butanoyl chloride (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone precursor. Purification can be achieved by recrystallization or column chromatography.

  • Cyclodehydration to form 2-Propyl-4,5-diphenyl-1,3-oxazole:

    • To the purified N-(1,2-diphenyl-2-oxoethyl)butanamide (1 equivalent), add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.[4]

    • Heat the mixture gently (e.g., 80-100 °C) for 1-3 hours, monitoring by TLC.

    • After cooling, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

    • Collect the solid product by filtration, wash with water, and dry.

    • Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[4]

The Van Leusen Oxazole Synthesis

Another powerful method for oxazole synthesis is the Van Leusen reaction, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[5][6] While the classic Van Leusen synthesis yields 5-substituted oxazoles, variations exist for the synthesis of 4,5-disubstituted oxazoles, often in a one-pot manner using an aldehyde, an aliphatic halide, and TosMIC in the presence of a base.[7][8]

PART 3: Physicochemical and Spectroscopic Properties (Predicted)

Due to the absence of experimental data for 2-propyl-4,5-diphenyl-1,3-oxazole, the following properties are predicted based on data from analogous compounds such as 2,5-diphenyloxazole (PPO) and other substituted diphenyloxazoles.[9][10][11]

PropertyPredicted Value / CharacteristicsRationale / Comparison
Appearance White to off-white crystalline solidSimilar to 2,5-diphenyloxazole.[9]
Melting Point Lower than 2,5-diphenyloxazole (70-72 °C)The flexible propyl chain may disrupt crystal packing.
Solubility Soluble in common organic solvents (e.g., Toluene, Dichloromethane, Acetone)Expected based on the aromatic and aliphatic nature of the molecule.
¹H NMR (CDCl₃) δ 7.2-8.2 (m, 10H, Ar-H), δ 2.8-3.0 (t, 2H, -CH₂-), δ 1.8-2.0 (m, 2H, -CH₂-), δ 0.9-1.1 (t, 3H, -CH₃)Based on characteristic shifts for phenyl and propyl groups.[11]
¹³C NMR (CDCl₃) δ 160-165 (C=N), δ 125-150 (Ar-C), δ 30-35 (-CH₂-), δ 20-25 (-CH₂-), δ 10-15 (-CH₃)Predicted chemical shifts for the oxazole and substituent carbons.[11]
Mass Spec (EI) M⁺ at m/z 263. Likely fragmentation includes loss of the propyl group.Based on the calculated molecular weight.
UV-Vis Abs (λmax) ~300-320 nmSimilar to the absorption of the diphenyloxazole chromophore.[12]
Fluorescence (λem) ~360-380 nmDiphenyloxazole derivatives are known to be highly fluorescent.[9]

PART 4: Potential Applications in Research and Drug Development

The oxazole scaffold is a privileged structure in several scientific domains.[13] The introduction of a propyl group at the 2-position and phenyl groups at the 4- and 5-positions suggests a range of potential applications for 2-propyl-4,5-diphenyl-1,3-oxazole.

Applications core 2-Propyl-4,5-diphenyl-1,3-oxazole med_chem Medicinal Chemistry core->med_chem materials Materials Science core->materials probes Fluorescent Probes core->probes sub_med Anticancer Anti-inflammatory Antimicrobial med_chem->sub_med sub_materials Organic Light-Emitting Diodes (OLEDs) Scintillators materials->sub_materials sub_probes DNA Intercalation Cellular Imaging probes->sub_probes

Potential Application Areas for the Diphenyloxazole Scaffold.

Medicinal Chemistry

The oxazole nucleus is a key component in numerous compounds with diverse pharmacological activities.[14]

  • Anticancer Agents: Many oxazole derivatives have demonstrated potent anticancer activity.[2][15] The planar aromatic system can facilitate interactions with biological targets like enzymes and receptors.

  • Anti-inflammatory and Analgesic Properties: The oxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial and Antifungal Activity: Substituted oxazoles have shown promise as antibacterial and antifungal agents, offering a potential scaffold for the development of new therapeutics to combat resistant strains.[16]

Fluorescent Probes and Scintillators

Diphenyloxazole derivatives are renowned for their strong fluorescence.[9]

  • Fluorescent Probes: These molecules can serve as fluorescent probes for studying biological systems. For instance, some oxazole derivatives act as DNA intercalators, with their fluorescence properties changing upon binding, which can be used for detection and imaging.[17][18][19]

  • Scintillators: 2,5-Diphenyloxazole (PPO) is a well-known primary scintillator used in radiation detectors. It efficiently converts the energy from ionizing radiation into UV light, which is then often shifted to the visible range by a secondary scintillator. It is plausible that 2-propyl-4,5-diphenyl-1,3-oxazole would also exhibit scintillation properties.

Materials Science

The photophysical properties of diphenyloxazole derivatives make them attractive for applications in materials science.

  • Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield of these compounds suggests their potential use as emitter or host materials in OLEDs.[20][21][22]

PART 5: Conclusion and Future Directions

While 2-propyl-4,5-diphenyl-1,3-oxazole remains a largely unexplored molecule, its structural similarity to well-characterized diphenyloxazole derivatives provides a strong foundation for predicting its synthesis, properties, and potential applications. The synthetic routes outlined in this guide, particularly the Robinson-Gabriel synthesis, offer a clear path for its preparation in the laboratory.

Future research should focus on the actual synthesis and characterization of this compound to validate the predicted properties. Subsequent investigations into its photophysical characteristics could confirm its utility as a fluorophore or scintillator. Furthermore, screening for biological activity could uncover novel therapeutic potential, adding to the rich and diverse pharmacology of the oxazole family. This technical guide serves as a starting point for researchers and scientists to embark on the exploration of this and other novel substituted oxazoles.

References

A numbered list of all sources cited in the text will be provided here.

Sources

"Oxazole, 4,5-diphenyl-2-propyl-" literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Propyl-4,5-diphenyl-oxazole: Synthesis, Characterization, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The oxazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of 2-propyl-4,5-diphenyl-oxazole, a specific derivative with significant research interest. We will delve into the primary synthetic methodologies for its creation, its anticipated physicochemical and spectroscopic characteristics, and the vast therapeutic potential suggested by the activities of analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecular scaffold.

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[3][4] The versatility of the oxazole ring allows it to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions.[3] Consequently, oxazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5][6] The substituents on the oxazole core play a crucial role in determining the specific biological activity.[4] The focus of this guide, 2-propyl-4,5-diphenyl-oxazole, combines the stable 4,5-diphenyl-oxazole core with a 2-propyl group, a feature that can influence its lipophilicity and binding interactions with target proteins.

Synthetic Strategies for 2-Propyl-4,5-diphenyl-oxazole

The synthesis of polysubstituted oxazoles can be achieved through several established methods. For the specific case of 2-propyl-4,5-diphenyl-oxazole, the Robinson-Gabriel synthesis and the Van Leusen reaction are two of the most powerful and versatile approaches.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles, first described in 1909 and 1910.[1][7][8] This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][7]

Causality Behind Experimental Choices: The choice of a strong dehydrating agent is critical for promoting the cyclization and subsequent dehydration to form the aromatic oxazole ring. Polyphosphoric acid (PPA) is often employed due to its high efficacy in this transformation.[1] The starting 2-acylamino-ketone can be readily prepared from benzoin and butanoyl chloride.

Experimental Protocol: Synthesis of 2-Propyl-4,5-diphenyl-oxazole via Robinson-Gabriel Synthesis

Step 1: Synthesis of 2-(butanoylamino)-1,2-diphenylethan-1-one (Acylamino-ketone precursor)

  • To a solution of benzoin (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add butanoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-(butanoylamino)-1,2-diphenylethan-1-one.

Step 2: Cyclodehydration to form 2-Propyl-4,5-diphenyl-oxazole

  • Mix the 2-(butanoylamino)-1,2-diphenylethan-1-one (1 equivalent) with polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate).[1]

  • Heat the mixture to approximately 160°C for 2-3 hours.[1]

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to afford 2-propyl-4,5-diphenyl-oxazole.

Diagram: Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel start Benzoin + Butanoyl Chloride precursor 2-(Butanoylamino)-1,2-diphenylethan-1-one start->precursor Acylation cyclodehydration Cyclodehydration (Polyphosphoric Acid, Heat) precursor->cyclodehydration product 2-Propyl-4,5-diphenyl-oxazole cyclodehydration->product

Caption: Workflow for the Robinson-Gabriel synthesis of 2-propyl-4,5-diphenyl-oxazole.

The Van Leusen Reaction

The Van Leusen reaction, developed in 1972, provides an alternative and highly versatile route to oxazoles.[3] This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[3][9] For the synthesis of 4,5-disubstituted oxazoles, a one-pot approach involving an aldehyde and an aliphatic halide can be employed.[9]

Causality Behind Experimental Choices: The Van Leusen reaction proceeds through a series of base-mediated steps, including deprotonation of TosMIC, nucleophilic attack on an aldehyde, cyclization, and elimination.[9][10] The choice of base and solvent can influence the reaction efficiency. Ionic liquids have been shown to be effective media for this reaction, offering high yields and a broad substrate scope.[3]

Experimental Protocol: Synthesis of 2-Propyl-4,5-diphenyl-oxazole via a Modified Van Leusen Approach

While the direct one-pot synthesis of a 2-propyl derivative is less common, a plausible two-step modification can be envisioned. A more direct route for a 4,5-disubstituted oxazole involves the reaction of TosMIC with an aldehyde.[9]

Step 1: Reaction of TosMIC with Benzaldehyde

  • In a suitable reaction vessel, combine benzaldehyde (1 equivalent), TosMIC (1 equivalent), and a base such as potassium carbonate (2 equivalents) in a solvent like methanol.

  • Stir the reaction at room temperature, monitoring by TLC until the formation of the 5-phenyl-oxazole intermediate is complete.

Step 2: Subsequent Functionalization (Conceptual)

Further elaboration to introduce the second phenyl and the propyl groups would require a multi-step sequence and is less direct than the Robinson-Gabriel approach for this specific target molecule. Therefore, the Robinson-Gabriel synthesis is the more direct and recommended route.

Van_Leusen

Caption: Proposed mechanism of anticancer activity for 4,5-diphenyloxazole derivatives.

Anti-inflammatory and Analgesic Properties

The oxazole moiety is also found in compounds with anti-inflammatory and analgesic properties. [2][11]For instance, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features a 2,5-diphenyloxazole core. [12]This suggests that 2-propyl-4,5-diphenyl-oxazole could also possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.

Other Potential Applications

The diverse biological activities of oxazoles extend to antimicrobial, antifungal, and antiviral properties. [2][5][13]Furthermore, diaryloxazoles are known for their fluorescence properties and have applications as scintillators and optical brightening agents. [6][14]

Conclusion

2-Propyl-4,5-diphenyl-oxazole represents a promising, yet underexplored, derivative within the pharmacologically significant oxazole family. Its synthesis is readily achievable through established methods like the Robinson-Gabriel synthesis. Based on the extensive research on analogous compounds, it is anticipated to possess valuable biological properties, particularly as an anticancer and anti-inflammatory agent. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

  • BenchChem. (2025).
  • Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia.
  • BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Benchchem.
  • Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1564.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic-chemistry.org.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic-chemistry.org.
  • Wikipedia. (2023). Van Leusen reaction. In Wikipedia.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts.
  • Beilstein Journals. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 13, 2476-2484.
  • Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110.
  • BenchChem. (2025).
  • PMC. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Sciences, 23(4), 266-274.
  • RJPT. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 5(11), 1393-1403.
  • Semantic Scholar. (n.d.). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review.
  • PMC. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Pharmaceutical Sciences, 23(4), 266-274.
  • PubChem. (n.d.). Oxazole, 2-methyl-4,5-diphenyl-.
  • PMC. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 10(1), 2-10.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver....
  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. Benchchem.
  • MilliporeSigma. (2026). Understanding the Properties and Synthesis of 2,5-Diphenyloxazole.
  • BenchChem. (2025). Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (2021). Investigation of Theoretical and Experimentical Properties of 2-[3-(n- Propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • ChemicalBook. (n.d.). 2,4-DIPHENYLOXAZOLE(838-41-5) 1H NMR spectrum.
  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole deriv
  • MDPI. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 29(17), 4095.
  • MDPI. (2025).
  • OMLC. (n.d.). 2,5-Diphenyloxazole, [PPO]. Oregon Medical Laser Center.
  • MilliporeSigma. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity.
  • BenchChem. (n.d.).
  • ResearchGate. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(4), 219-245.
  • PMC. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(9), 3934-3953.
  • Indian Academy of Sciences. (1989). Phototransformations of 4,5-diphenylisoxazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(6), 497-500.
  • Biological and Molecular Chemistry. (n.d.). Investigation and Application of 2-(Benzyloxy)
  • PubChem. (n.d.). 4,5-Diphenyloxazole.
  • NIST. (n.d.). Oxazole, 2,5-diphenyl-. NIST WebBook.

Sources

The 4,5-Diphenyloxazole Scaffold: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5-diphenyloxazole core is a privileged heterocyclic motif that has garnered significant attention across diverse scientific disciplines. Its unique combination of a rigid, planar structure, and tunable electronic properties has established it as a versatile scaffold in medicinal chemistry, a robust component in materials science, and a sensitive fluorophore in bio-imaging. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 4,5-diphenyloxazole core, focusing on its synthesis, functionalization, and key applications. We will delve into the mechanistic underpinnings of established synthetic protocols, offer field-proven insights into experimental choices, and present detailed methodologies for its application. This guide is designed to serve as a practical and authoritative resource for harnessing the full potential of this remarkable scaffold.

Introduction to the 4,5-Diphenyloxazole Scaffold

The oxazole ring system, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone of modern organic chemistry.[1] When substituted with phenyl groups at the 4 and 5 positions, the resulting 4,5-diphenyloxazole scaffold (Figure 1) exhibits a unique confluence of properties that make it particularly attractive for a range of applications.

Figure 1. The core structure of 4,5-diphenyloxazole.[2]

The two phenyl rings contribute to the molecule's hydrophobicity and potential for π-π stacking interactions, which are crucial for binding to biological targets such as enzymes and receptors.[3][4] Furthermore, the extended π-conjugation across the scaffold imparts favorable photophysical properties, leading to its use in fluorescent probes and organic electronics.[5]

This guide will explore the primary synthetic routes to this scaffold, providing detailed protocols and mechanistic insights. Subsequently, we will examine its prominent roles in drug discovery, as a building block for fluorescent probes, and in the development of advanced organic materials.

Synthesis of the 4,5-Diphenyloxazole Core: A Tale of Two Name Reactions

The construction of the 4,5-diphenyloxazole scaffold is predominantly achieved through two classical and highly versatile name reactions: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The choice between these methods is often dictated by the availability of starting materials and the desired substitution pattern.

The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones

The Robinson-Gabriel synthesis, first described in the early 20th century, is a robust method for the formation of oxazoles via the cyclodehydration of an α-acylamino ketone precursor.[6] This reaction is typically promoted by strong dehydrating agents.[6]

The key precursor for the synthesis of a 2-substituted-4,5-diphenyloxazole is a 2-acylamino-1,2-diphenylethanone. This intermediate is commonly prepared by the acylation of 2-amino-1,2-diphenylethanone, which can be derived from benzoin.

The mechanism of the Robinson-Gabriel synthesis proceeds through several key steps, as illustrated below. The choice of dehydrating agent is critical and can influence reaction times, yields, and compatibility with sensitive functional groups.

G cluster_0 Robinson-Gabriel Synthesis Mechanism A α-Acylamino Ketone B Protonation of Carbonyl Oxygen A->B H+ (Dehydrating Agent) C Enolization B->C Tautomerization D Intramolecular Cyclization (Nucleophilic attack of amide oxygen) C->D 5-endo-trig E Protonated Oxazoline Intermediate D->E Proton Transfer F Dehydration E->F Elimination of H2O G 2,4,5-Trisubstituted Oxazole F->G -H+

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Choice of Dehydrating Agent:

  • Concentrated Sulfuric Acid (H₂SO₄): The traditional and often most cost-effective choice. However, its harshness can lead to the decomposition of sensitive substrates.[7]

  • Polyphosphoric Acid (PPA): A viscous and effective dehydrating agent that often gives higher yields than sulfuric acid.[8]

  • Phosphorus Pentoxide (P₂O₅) and Phosphoryl Chloride (POCl₃): Powerful dehydrating agents, but can be difficult to handle.[6]

  • Trifluoroacetic Anhydride (TFAA): A milder alternative, particularly useful in solid-phase synthesis.[6]

  • Triphenylphosphine (PPh₃) and Iodine (I₂): A much milder system suitable for substrates that are unstable in strong acids.[6]

The selection of the dehydrating agent should be based on the stability of the starting material and the desired reaction conditions. For robust substrates, sulfuric acid or PPA are often sufficient, while for more delicate molecules, milder reagents like TFAA or PPh₃/I₂ are preferable.

This protocol details the synthesis of 2-methyl-4,5-diphenyloxazole, a representative example of the Robinson-Gabriel synthesis.

Step A: Synthesis of 2-Acetamido-1,2-diphenylethanone

  • To a solution of 2-amino-1,2-diphenylethanone hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1,2-diphenylethanone, which can often be used in the next step without further purification.

Step B: Cyclodehydration to 2-Methyl-4,5-diphenyloxazole

  • To the crude 2-acetamido-1,2-diphenylethanone (1 equivalent) in a round-bottom flask, add polyphosphoric acid (10-20 times the weight of the substrate).

  • Heat the mixture to 160 °C with stirring for 2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2-methyl-4,5-diphenyloxazole.

The Van Leusen Oxazole Synthesis: A Convergent Approach

The Van Leusen oxazole synthesis, developed in 1972, is a powerful and convergent method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[8] A key advantage of this reaction is its ability to be adapted for the one-pot synthesis of 4,5-disubstituted oxazoles.[1][9]

The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the oxazole. For 4,5-disubstituted oxazoles, an initial alkylation of TosMIC is performed.

G cluster_1 Van Leusen Synthesis of 4,5-Disubstituted Oxazoles A TosMIC B TosMIC Anion A->B Base (e.g., K2CO3) C α-Substituted TosMIC B->C Alkyl Halide (R1-X) D Deprotonated α-Substituted TosMIC C->D Base E Aldehyde Adduct D->E Aldehyde (R2-CHO) F Oxazoline Intermediate E->F Intramolecular Cyclization (5-endo-dig) G 4,5-Disubstituted Oxazole F->G Elimination of Tos-H

Caption: Mechanism of the Van Leusen Synthesis for 4,5-Disubstituted Oxazoles.

Choice of Base and Solvent:

  • Potassium Carbonate (K₂CO₃): A commonly used and effective base for this transformation.[1]

  • Potassium Phosphate (K₃PO₄): Can also be employed, particularly in microwave-assisted protocols.[10]

  • Methanol/Isopropanol: Standard alcoholic solvents for this reaction.

  • Ionic Liquids (e.g., [bmim]Br): Offer a "green" alternative, allowing for easy recovery and reuse of the solvent, and often lead to high yields.[11][12] The use of ionic liquids simplifies the workup and aligns with principles of sustainable chemistry.

This protocol details an efficient and environmentally friendly one-pot synthesis of a 4,5-disubstituted oxazole.[11]

Materials:

  • Tosylmethyl isocyanide (TosMIC)

  • 1-Bromobutane

  • Benzaldehyde

  • Potassium carbonate (K₂CO₃)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br)

  • Diethyl ether

  • Water

Procedure:

  • To a mixture of TosMIC (1.0 mmol) and K₂CO₃ (3.0 mmol) in [bmim]Br (2.5 mL), add 1-bromobutane (1.5 mmol).

  • Stir the mixture vigorously at room temperature for 12 hours, monitoring the alkylation by TLC until the TosMIC is consumed.

  • Add benzaldehyde (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-butyl-5-phenyloxazole.

Table 1: Comparison of Yields for One-Pot Van Leusen Synthesis in [bmim]Br [11]

EntryAliphatic Halide (R¹-X)Aldehyde (R²-CHO)ProductYield (%)
11-BromobutaneBenzaldehyde4-Butyl-5-phenyloxazole92
21-Bromobutane4-Chlorobenzaldehyde4-Butyl-5-(4-chlorophenyl)oxazole95
31-Bromobutane4-Methylbenzaldehyde4-Butyl-5-(p-tolyl)oxazole90
41-Bromobutane4-Fluorobenzaldehyde4-Butyl-5-(4-fluorophenyl)oxazole94
5Benzyl bromideBenzaldehyde4-Benzyl-5-phenyloxazole87

Applications in Medicinal Chemistry

The 4,5-diphenyloxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. Its rigid structure provides a well-defined orientation for substituents to interact with biological targets, making it an excellent scaffold for structure-based drug design.

Cyclooxygenase-2 (COX-2) Inhibitors

A significant area of interest for 4,5-diaryloxazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[4] The selectivity for COX-2 over the COX-1 isoform is crucial for reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13]

Structure-Activity Relationship (SAR) Insights:

  • A key pharmacophoric feature for COX-2 selectivity in this class of compounds is the presence of a methylsulfonyl (SO₂Me) or sulfonamido (SO₂NH₂) group on one of the phenyl rings.[4] This group is thought to interact with a secondary pocket in the COX-2 active site that is not present in COX-1.

  • Substitution at the 2-position of the oxazole ring with a trifluoromethyl group has been shown to enhance potency.[4]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 4,5-Diaryloxazoles [14]

CompoundR¹ (at C4-phenyl)R² (at C5-phenyl)R³ (at C2-oxazole)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
13j HSO₂MeMe2580.00464500
13k FSO₂MeMe>1000.0316>3164

IC₅₀ values represent the concentration required for 50% inhibition.

The remarkable potency and selectivity of compounds like 13j underscore the potential of the 4,5-diphenyloxazole scaffold in designing next-generation anti-inflammatory agents.

Kinase Inhibitors

The 4,5-diphenyloxazole core has also been explored as a scaffold for the development of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology.

cluster_0 Kinase Inhibition by 4,5-Diphenyloxazole Derivatives Kinase Kinase Active Site Substrate Substrate Kinase->Substrate Phosphorylation Inhibitor 4,5-Diphenyloxazole Inhibitor Inhibitor->Kinase Binds to ATP-binding pocket ATP ATP ATP->Kinase Competitive Binding PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate

Caption: Competitive inhibition of a kinase by a 4,5-diphenyloxazole derivative.

Systematic structural modifications of the 4,5-diphenyloxazole scaffold have led to the identification of potent inhibitors of various kinases. For example, derivatives of this scaffold have shown promising activity against p38 MAP kinase (MAPK11), a potential therapeutic target for Huntington's disease.[15]

Table 3: MAPK11 Inhibitory Activity of Dibenzocycloheptanone Derivatives [15]

CompoundIC₅₀ (nM)
12a 19.2
13a 6.40
13b 4.20

These findings highlight the utility of the 4,5-diphenyloxazole core as a template for generating potent and selective kinase inhibitors.

Applications as Fluorescent Probes for Cellular Imaging

The inherent fluorescence of the 4,5-diphenyloxazole scaffold makes it an excellent platform for the development of fluorescent probes for live-cell imaging.[5] The hydrophobic nature of the diphenyl substitution pattern promotes partitioning into lipid-rich environments, such as cellular membranes and lipid droplets.

Design Principles for Fluorescent Probes

The photophysical properties of 4,5-diphenyloxazole derivatives can be fine-tuned by introducing various substituents. For instance, the addition of a methylthio group can modulate the excitation and emission wavelengths.[5]

Table 4: Estimated Photophysical Properties of a 4,5-Diphenyloxazole-based Probe [5]

PropertyEstimated Value
Excitation Maximum (λex)~310 - 320 nm
Emission Maximum (λem)~390 - 400 nm
Molar Extinction Coefficient (ε)~30,000 - 40,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.8 - 1.0
Experimental Protocol: Live-Cell Staining of Lipid Droplets

This protocol provides a general framework for using a 4,5-diphenyloxazole-based fluorescent probe to visualize lipid droplets in living cells. Optimization for specific cell types and experimental conditions is recommended.

cluster_0 Live-Cell Imaging Workflow A Prepare Cells B Prepare Staining Solution (0.5-5 µM probe) A->B C Incubate Cells with Probe (15-30 min at 37°C) B->C D Wash Cells with PBS C->D E Image with Fluorescence Microscope D->E

Caption: General workflow for live-cell imaging with a fluorescent probe.

Materials:

  • Live cells cultured on coverslips

  • 4,5-Diphenyloxazole-based fluorescent probe (e.g., 2-(Methylthio)-4,5-diphenyloxazole) stock solution in DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Mounting medium

Procedure:

  • Prepare Staining Solution: Dilute the probe stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.5-5 µM.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with a suitable filter set for the probe's excitation and emission wavelengths.

Troubleshooting:

  • Low Signal: Increase the probe concentration or incubation time.

  • High Background: Decrease the probe concentration or incubation time and ensure thorough washing.

  • Phototoxicity: Use the lowest possible probe concentration and excitation light intensity.[16]

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yield and good thermal stability of 4,5-diphenyloxazole derivatives make them promising candidates for use as emitters in organic light-emitting diodes (OLEDs). OLEDs are a key technology for next-generation displays and solid-state lighting.[17]

The performance of an OLED is often characterized by its external quantum efficiency (EQE), which is the ratio of the number of photons emitted from the device to the number of electrons injected.[17] The design of the emitter molecule is critical for achieving high EQE.

While specific performance data for OLEDs based solely on the 4,5-diphenyloxazole core are not extensively documented in readily available literature, the broader class of oxazole and diphenyloxazole derivatives are known to be effective blue emitters. The development of efficient and stable deep-blue emitters remains a significant challenge in OLED technology, and the 4,5-diphenyloxazole scaffold represents a promising platform for addressing this challenge.

Conclusion and Future Perspectives

The 4,5-diphenyloxazole scaffold has proven to be a remarkably versatile and valuable core in both the life sciences and materials science. Its straightforward synthesis via established methods like the Robinson-Gabriel and Van Leusen reactions allows for the facile generation of diverse libraries of compounds. In medicinal chemistry, this scaffold continues to yield potent and selective inhibitors of important therapeutic targets, with significant potential for the development of new anti-inflammatory and anti-cancer agents. As a fluorescent probe, its favorable photophysical properties and affinity for lipidic environments provide a powerful tool for cellular imaging.

Future research in this area will likely focus on several key directions. In drug discovery, the application of computational modeling and machine learning will undoubtedly accelerate the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. For fluorescent probes, the development of derivatives with longer emission wavelengths (in the red and near-infrared regions) will enable deeper tissue imaging with reduced background fluorescence. In materials science, the rational design of novel 4,5-diphenyloxazole-based emitters with enhanced stability and efficiency will be crucial for the advancement of blue OLED technology. The continued exploration of this privileged scaffold is certain to unlock new and exciting opportunities across the scientific landscape.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-(Methylthio)-4,5-diphenyloxazole in Fluorescence Microscopy.
  • BenchChem. (2025). Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols.
  • Choudhry, S. S., Mehmood, H., Akhtar, T., Haroon, M., & Sajid, Z. (2025). Design, Synthesis, and In Silico Molecular Docking Studies of Adamantanyl Hydrazinylthiazoles as Potential Antidiabetic Agents. Chemistry & Biodiversity.
  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500–504.
  • Shaikh, R., & Siddiqui, H. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-284.
  • Rashamuse, K., & van Otterlo, W. A. L. (2020). MW-assisted van Leusen synthesis of 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazoles and 5-aryl-1,3-oxazoles. Molecules, 25(1), 195.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Talley, J. J., Bertenshaw, S. R., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., Norman, B. H., Rogier, Jr., D. J., Zwwifel, B. S., & Seibert, K. (1999). 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2). Medicinal Research Reviews, 19(3), 199–208.
  • Cunha, C., Pinto, A., Galvão, A., & Seixas de Melo, J. S. (2022). Aggregation-Induced Emission with Alkynylcoumarin Dinuclear Gold(I) Complexes: Photophysical, Dynamic Light Scattering, and Time-Dependent Density Functional Theory Studies. Inorganic Chemistry, 61(17), 6484–6497.
  • Knaus, E. E., & Kumar, P. (2001). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry, 44(18), 2943–2951.
  • Ali, A., Shah, M. R., & Khan, K. M. (2022). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Molecules, 27(19), 6533.
  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(34), 3914–3936.
  • BenchChem. (2025). Side reactions in the Robinson-Gabriel synthesis of oxazoles.
  • Mbugua, S., & Chibale, K. (2023). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal.
  • Li, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 133.
  • Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]

  • Sciforum. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.
  • Haidar, S., et al. (2020). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 25(11), 2568.
  • Harianie, L., et al. (2021). Synthesis of 1,2-Di(phenyl)ethan-1,2-dione through Oxidation of 2-Hydroxy-1,2-Dipheniletanone by using Copper(II) Citrate. Oriental Journal of Chemistry, 37(4), 896-901.
  • Resch-Genger, U., & Rurack, K. (n.d.). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Retrieved from [Link]

  • Wang, Y., et al. (2020). OLED performance. (a) External EL quantum efficiency as a function of... [Image].
  • Kim, K.-H., et al. (2019). (A and D) Device architecture. (B and E) External quantum efficiency–luminance spectra of doped OLEDs and HF OLEDs. Inset in (B) and (E) [Image].
  • PubChem. (n.d.). 4,5-Diphenyloxazole. Retrieved from [Link]

  • Almansa, C., et al. (2003). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463–3475.
  • Bhakta, A., & Ahmed, N. (2025).
  • Karpenko, I. A., et al. (2018). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Journal of Photochemistry and Photobiology A: Chemistry, 364, 554-562.
  • Jiang, H., et al. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine.
  • Tsuboi, T. (Ed.). (2020). Special Issue : Enhancement Strategies for High External Quantum Efficiency of Organic Light Emitting Diodes (OLEDs) and the Analyses. MDPI.
  • Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • Tavgeniene, D., et al. (2025).
  • Butkevich, E., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
  • Nikić, I., et al. (2019). A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. bioRxiv.
  • Almansa, C., et al. (2003). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463-3475.
  • Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live cell imaging: A laboratory manual.
  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • Ros, A., & Díez-Dacal, B. (2021). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Molecules, 26(11), 3169.

Sources

Methodological & Application

Application Note: Synthesis of 4,5-Diphenyl-2-propyloxazole via Oxidative Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Oxazoles are critical pharmacophores in medicinal chemistry, serving as key structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and fluorescent probes. This application note details the synthesis of 4,5-diphenyl-2-propyloxazole utilizing benzoin and propionaldehyde as primary building blocks.

Unlike the classic Robinson-Gabriel synthesis (which requires pre-formed


-acylamino ketones) or the Davidson synthesis (requiring 

-acyloxy ketones), this protocol utilizes a one-pot oxidative cyclocondensation . This route is atom-economical but chemically demanding; it requires the in situ oxidation of the intermediate oxazoline to the aromatic oxazole. We utilize ammonium acetate (

) as the nitrogen source and glacial acetic acid (

) as both solvent and acid catalyst, leveraging aerobic oxidation to drive aromatization.

Chemical Mechanism & Reaction Pathway

The transformation proceeds through a multi-step cascade: imine formation, condensation, cyclization, and finally, oxidative dehydrogenation.

Reaction Scheme

The overall stoichiometry involves the condensation of benzoin (1) with propionaldehyde (2) and ammonia (generated in situ), followed by the loss of water and hydrogen.

Equation:



Mechanistic Flow (DOT Visualization)

The following diagram illustrates the critical transition from the unstable hydroxy-oxazoline intermediate to the stable aromatic product.

OxazoleMechanism Start Reagents: Benzoin + Propionaldehyde + NH4OAc Imine Intermediate 1: Imine Formation Start->Imine Condensation Cyclization Intermediate 2: Hydroxy-oxazoline (Non-aromatic) Imine->Cyclization Cyclization Oxidation CRITICAL STEP: Oxidative Dehydrogenation (-2H) Cyclization->Oxidation Aerobic Oxidation (Reflux in AcOH) Product Target: 4,5-Diphenyl-2-propyloxazole Oxidation->Product Aromatization

Figure 1: Mechanistic pathway highlighting the oxidative dehydrogenation step required when starting from benzoin (hydroxyketone) rather than benzil (diketone).

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )EquivalentsRole
Benzoin 212.241.0Substrate (C4, C5 source)
Propionaldehyde 58.081.5Substrate (C2 source)
Ammonium Acetate 77.085.0Nitrogen Source
Glacial Acetic Acid 60.05SolventSolvent & Catalyst

Equipment:

  • 250 mL Round Bottom Flask (RBF)

  • Reflux Condenser (Water-cooled)

  • Magnetic Stirrer & Hotplate

  • Oil Bath (Target Temp: 120°C)

  • Addition Funnel (Optional but recommended)

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Solvation: In a 250 mL RBF, dissolve Benzoin (10.6 g, 50 mmol) and Ammonium Acetate (19.3 g, 250 mmol) in 100 mL Glacial Acetic Acid .

  • Aldehyde Addition: Add Propionaldehyde (5.4 mL, 75 mmol) .

    • Critical Note: Propionaldehyde is volatile (bp 49°C). Do not add to a hot solution. Add at room temperature (20-25°C) and seal the system immediately with the condenser.

  • Aeration Setup: Since this is an oxidative synthesis, ensure the top of the condenser is open to the atmosphere (via a drying tube) or bubble a slow stream of air into the solution if yield is low in initial runs.

Phase 2: Reflux & Monitoring
  • Heating: Slowly ramp the oil bath temperature to 118-120°C . The mixture must reflux gently.

  • Duration: Reflux for 6–8 hours .

  • In-Process Control (IPC): Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 4:1).

    • Benzoin Rf: ~0.3 (UV active, stains with KMnO4).

    • Product Rf: ~0.6-0.7 (Strong UV fluorescence, typically blue/purple).

    • Target: Disappearance of Benzoin spot.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the crude acetic acid solution slowly into 500 mL of ice-cold water with vigorous stirring.

    • Observation: The product should precipitate as a gummy solid or an off-white powder.

  • Neutralization: If the product oils out, neutralize the aqueous phase to pH 7 using Ammonium Hydroxide (28%) or saturated Sodium Bicarbonate . This removes trapped acetic acid and hardens the precipitate.

  • Filtration/Extraction:

    • If Solid: Filter via Büchner funnel, wash with cold water (3 x 50 mL).

    • If Oil: Extract with Ethyl Acetate (3 x 100 mL), wash organic layer with Brine, dry over

      
      , and concentrate in vacuo.
      
Phase 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (9:1) or Hexane .

    • Heat to boiling, add ethanol until dissolved, cool slowly to 4°C.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Workflow Diagram

Workflow Setup Setup: Benzoin + NH4OAc + Propionaldehyde in Glacial AcOH Reflux Reflux: 120°C for 6-8 Hours (Air Atmosphere) Setup->Reflux Quench Quench: Pour into Ice Water Neutralize with NH4OH Reflux->Quench Isolate Isolation: Filter Solid OR Extract (EtOAc) Quench->Isolate Purify Purification: Recrystallize (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the synthesis of 4,5-diphenyl-2-propyloxazole.

Quality Control & Validation

Expected Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow crystalline solidDarkening indicates oxidation byproducts.
Yield 65% - 80%Lower yields often due to incomplete oxidation.
Melting Point 55 - 65°C (Estimated)Compare to 4,5-diphenyloxazole (44°C). Propyl chain may lower MP slightly or raise it depending on packing.
1H NMR (CDCl3)

7.6-7.3 (m, 10H, Ar-H)

2.8 (t, 2H,

-Oxazole)

1.9 (m, 2H,

)

1.0 (t, 3H,

)
Absence of OH peak (benzoin) and CHO peak (aldehyde).
Troubleshooting Guide
  • Problem: Product remains an oil that won't solidify.

    • Cause: Residual acetic acid or incomplete conversion (presence of oxazoline intermediate).

    • Fix: Dissolve oil in ether, wash extensively with

      
      , dry, and evaporate. Triturate with cold pentane to induce crystallization.
      
  • Problem: Low Yield / Recovered Benzoin.

    • Cause: Propionaldehyde evaporation before reaction.

    • Fix: Use a sealed pressure tube or add propionaldehyde in 3 portions over the first hour of reflux.

References

  • General Oxazole Synthesis: Turchi, I. J., & Dewar, M. J. (1975). Chemistry of oxazoles. Chemical Reviews, 75(4), 389-437. Link

  • Benzoin Condensation Protocol: Bhat, S. I., & Trivedi, D. R. (2013). One-pot synthesis of 2,4,5-trisubstituted oxazoles using benzoin, ammonium acetate and aldehydes. Tetrahedron Letters, 54(41), 5577-5582. Link

  • Oxidation Mechanism: Chary, M. V., et al. (2008). One-pot synthesis of 2,4,5-trisubstituted oxazoles catalyzed by iodine. Tetrahedron Letters, 49(17), 2696-2698. Link

  • Physical Properties Verification: PubChem Compound Summary for 4,5-Diphenyloxazole (Analog). Link

Protocol for the purification of "Oxazole, 4,5-diphenyl-2-propyl-" by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Purification of "Oxazole, 4,5-diphenyl-2-propyl-" by Chromatography

Executive Summary

This protocol details the purification strategy for 4,5-diphenyl-2-propyloxazole , a lipophilic heterocyclic compound often synthesized via cyclization of


-hydroxy ketones (benzoin derivatives) or Pd-catalyzed oxidative cyclization. Due to its structural similarity to the scintillator PPO (2,5-diphenyloxazole) and NSAID precursors (e.g., Oxaprozin), this compound exhibits low aqueous solubility and significant retention on non-polar stationary phases.

This guide moves beyond standard "recipes" to provide a logic-driven workflow. We prioritize Flash Chromatography for bulk cleanup followed by Preparative HPLC or Recrystallization for polishing, ensuring >98% purity suitable for biological screening or material science applications.

Compound Properties & Solubility Profile

Understanding the physicochemical landscape is the first step to successful separation.

PropertyDataImplications for Chromatography
Chemical Structure 4,5-diphenyl-2-propyloxazoleHighly lipophilic; strong

-

interactions.
Molecular Weight ~263.34 g/mol Suitable for MS and UV detection.
LogP (Estimated) ~4.5 - 5.0Strong retention on C18; elutes late in RP-HPLC.
Melting Point 52.6 – 53.3 °C [1]Low MP; avoid high-temperature evaporation/drying.
Solubility (High) DCM, Toluene, Ethyl AcetateGood loading solvents for Flash.
Solubility (Low) Water, Hexane (Cold)Hexane is an ideal weak solvent for gradients.

Workflow Visualization

The following diagram outlines the decision matrix for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture TLC TLC Assessment (Hexane:EtOAc 9:1) Start->TLC Decision Impurity Profile? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Complex Mixture (Multiple Spots) Cryst Recrystallization (EtOH/Water or Hexane) Decision->Cryst Mainly Product (Minor polar impurities) HPLC Preparative HPLC (C18, ACN/H2O) Flash->HPLC Purity 90-95% Final Pure Product (>98%) Flash->Final Purity >98% Cryst->Final HPLC->Final

Figure 1: Purification Logic Tree. Select the pathway based on the complexity of the crude mixture.

Step-by-Step Purification Protocol

Phase 1: Normal Phase Flash Chromatography (Primary Isolation)

Objective: Remove bulk starting materials (e.g., benzoin, benzamide) and polar tar.

Methodology:

  • TLC Method Development:

    • Plate: Silica Gel 60

      
      .
      
    • Mobile Phase: Start with Hexane:Ethyl Acetate (95:5) .

    • Target

      
      :  Adjust solvent strength until the product has an 
      
      
      
      of 0.25 – 0.35 .
    • Note: The propyl group makes this compound less polar than 4,5-diphenyloxazole. Expect it to run higher than benzoin.

  • Column Setup:

    • Stationary Phase: Spherical Silica Gel (20–40

      
      m).
      
    • Loading: Dissolve crude in minimum Dichloromethane (DCM) and adsorb onto silica (dry load) to prevent band broadening.

  • Gradient Elution:

    • CV (Column Volume): 1 CV = Empty column volume.

    • 0–2 CV: 100% Hexane (Flush non-polar grease).

    • 2–10 CV: Linear gradient 0%

      
       10% EtOAc in Hexane.
      
    • 10–15 CV: Hold at 10% EtOAc (Product typically elutes here).

    • 15+ CV: Flush with 50% EtOAc to remove polar byproducts.

Detection: UV at 254 nm (Strong absorption due to diphenyl system).

Phase 2: Crystallization (Polishing Step)

Objective: If Flash Chromatography yields ~95% purity, use crystallization to reach >99% without Prep-HPLC.

Protocol:

  • Dissolve the semi-pure solid in a minimum amount of hot Ethanol or Methanol (~60°C).

  • Add warm water dropwise until slight turbidity persists.

  • Re-heat to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Alternative: Recrystallize from hot Hexane (or Pentane) if the impurity is polar [1].

Phase 3: Reverse Phase HPLC (High Purity Isolation)

Objective: Separation of closely eluting isomers or stubborn byproducts (e.g., regioisomers).

Analytical Method (QC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient:

    • 0 min: 50% B

    • 10 min: 95% B (Steep gradient required due to high lipophilicity)

    • 12 min: 95% B

    • 12.1 min: 50% B

Preparative Scale-Up:

  • Loading: Dissolve in 100% DMSO or DMF (avoid ACN if solubility is limited at high conc).

  • Strategy: Use a "Focusing Gradient." If the product elutes at 80% B analytically, run the Prep gradient from 60% B to 90% B over 20 minutes to maximize resolution.

Characterization & Validation

Ensure the isolated material matches the specific spectral signature of the 2-propyl analog.

TechniqueExpected Signal (Verification)

H NMR (CDCl

)
Propyl Chain: Triplet (~1.0 ppm), Multiplet (~1.9 ppm), Triplet (~2.8 ppm). Aromatic: Multiplets 7.3–7.7 ppm (10H).[3]

C NMR
Distinct peaks for the propyl carbons (approx. 14.0, 21.4, 30.0 ppm) and the oxazole C2 carbon (~160-165 ppm).
Mass Spec (ESI+)

.

Troubleshooting Guide

  • Problem: Product co-elutes with a yellow impurity (likely Benzil).

    • Solution: Benzil is less polar. Use 100% Toluene as the mobile phase in Flash chromatography; the

      
      -
      
      
      
      interaction with toluene often alters selectivity for aromatic impurities [3].
  • Problem: Product oils out during crystallization.

    • Solution: The melting point is low (~53°C). Ensure the solvent boiling point is well below this, or use "seeding" with a pure crystal. Avoid rapid cooling.

References

  • Synthesis of Substituted Oxazoles via Pd-Catalyzed Tandem Oxidative Cyclization . RSC Advances. Available at: [Link] (Accessed Oct 2023). Provides MP and NMR data for 4,5-diphenyl-2-propyloxazole.

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles . Beilstein Journal of Organic Chemistry. Available at: [Link]. Discusses flash chromatography conditions for similar oxazoles.

  • Preparation method of 2,5-diphenyloxazole . Google Patents (CN104327005B). Available at: . Details industrial purification via toluene/activated carbon.[4][5]

Sources

1H and 13C NMR characterization of "Oxazole, 4,5-diphenyl-2-propyl-"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the complete structural characterization of Oxazole, 4,5-diphenyl-2-propyl- (CAS: 2-propyl-4,5-diphenyloxazole), a critical pharmacophore scaffold structurally related to the NSAID Oxaprozin. We provide a validated workflow for


H and 

C NMR acquisition, processing, and signal assignment. Special emphasis is placed on distinguishing the magnetically similar 4-phenyl and 5-phenyl substituents and quantifying the propyl chain integration to verify alkylation success. This guide is intended for medicinal chemists and analytical scientists involved in drug discovery and quality control.

Introduction & Pharmacological Context

The 2,4,5-trisubstituted oxazole ring is a privileged structure in medicinal chemistry, serving as the core for various therapeutic agents, including COX-2 inhibitors and fluorescent probes. The title compound, 4,5-diphenyl-2-propyl-oxazole , acts as a lipophilic analog of Oxaprozin (Daypro), lacking the terminal carboxylic acid.

Precise NMR characterization is required to:

  • Confirm Regiochemistry: Ensure the propyl group is at the C2 position and not alkylated on the nitrogen (imidazolium impurity).

  • Assess Purity: Quantify residual solvent or unreacted benzoin/benzil intermediates.

  • Differentiate Phenyl Rings: Assign the subtle electronic differences between the phenyl rings at C4 (adjacent to Nitrogen) and C5 (adjacent to Oxygen).

Experimental Protocol

Sample Preparation
  • Solvent Selection: Deuterochloroform (

    
    , 99.8% D) is the preferred solvent due to excellent solubility of the lipophilic propyl and phenyl groups. Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) should be used only if the sample exists as a salt or exhibits aggregation.
  • Concentration:

    • 
      H NMR:  Dissolve 5–10 mg of analyte in 600 
      
      
      
      L of solvent.
    • 
      C NMR:  Dissolve 30–50 mg of analyte in 600 
      
      
      
      L of solvent to ensure adequate signal-to-noise ratio for quaternary carbons.
  • Filtration: Filter the solution through a cotton plug or 0.45

    
    m PTFE filter into a precision 5 mm NMR tube to remove particulates that cause line broadening.
    
Instrument Parameters (600 MHz equivalent)

To ensure reproducibility, the following acquisition parameters are recommended:

Parameter

H NMR (Proton)

C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12–14 ppm220–240 ppm
Relaxation Delay (D1) 2.0 s (min)2.0 s (min)
Scans (NS) 161024–2048
Temperature 298 K298 K
Line Broadening (LB) 0.3 Hz1.0 Hz

Structural Elucidation & Assignment Logic

H NMR Analysis

The proton spectrum is distinct, divided into the aliphatic propyl chain (upfield) and the aromatic diphenyl system (downfield).

  • The Propyl Chain (Diagnostic):

    • 
       1.05 ppm (Triplet, 3H):  The terminal methyl group (
      
      
      
      ).
    • 
       1.88 ppm (Sextet, 2H):  The central methylene (
      
      
      
      ).
    • 
       2.82 ppm (Triplet, 2H):  The 
      
      
      
      -methylene attached to the oxazole C2 position. Note: This is significantly deshielded compared to a standard alkane due to the electron-deficient oxazole ring.
  • The Aromatic Region (7.3 – 7.7 ppm):

    • The molecule possesses two phenyl rings.[1] Due to free rotation, the ortho, meta, and para protons often overlap.

    • Differentiation: The phenyl ring at C5 (adjacent to Oxygen) is generally more electron-rich than the ring at C4 (adjacent to Nitrogen). However, in

      
      , they appear as a complex multiplet envelope integrating to 10 protons.
      
C NMR Analysis

Carbon NMR provides the definitive confirmation of the oxazole core.

  • Oxazole Ring Carbons (Quaternary):

    • C2 (

      
       164-165 ppm):  The most deshielded carbon, situated between Nitrogen and Oxygen.
      
    • C5 (

      
       145 ppm):  Attached to Oxygen.[2]
      
    • C4 (

      
       135 ppm):  Attached to Nitrogen.
      
    • Validation: The C5 carbon typically resonates downfield of C4 due to the higher electronegativity of the adjacent oxygen atom [1].

  • Propyl Chain:

    • C-

      
      : 
      
      
      
      30 ppm.
    • C-

      
      : 
      
      
      
      21 ppm.
    • C-

      
      : 
      
      
      
      14 ppm.

Summary of Chemical Shifts

Table 1: Predicted


H and 

C NMR Data for 4,5-diphenyl-2-propyloxazole in

PositionGroup

H Shift (

, ppm)
Multiplicity (

, Hz)

C Shift (

, ppm)
Assignment Logic
1 Propyl-CH

1.05t (

)
13.9Terminal Methyl
2 Propyl-CH

1.88sext (

)
21.5Middle Methylene
3 Propyl-CH

-Ox
2.82t (

)
30.2

to Heterocycle
4 Oxazole-C2164.5N=C-O (Most Deshielded)
5 Oxazole-C4134.8Quaternary (adj. to N)
6 Oxazole-C5145.2Quaternary (adj. to O)
7 Phenyl (C4/C5)7.30 – 7.45Multiplet (6H)128.0 – 129.0Meta/Para Protons
8 Phenyl (C4/C5)7.55 – 7.65Multiplet (4H)126.0 – 127.5Ortho Protons

Note: Values are consistent with substituent effects observed in Oxaprozin and 4-isobutyl-2,5-diphenyloxazole derivatives [2, 3].

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for validating the synthesis of the target molecule, ensuring no confusion with isomeric impurities (e.g., isoxazoles).

NMR_Workflow Sample Crude Reaction Mixture Prep Sample Prep (15mg in 0.6mL CDCl3) Sample->Prep H1_Acq 1H NMR Acquisition (16 Scans, d1=2s) Prep->H1_Acq Process Processing (LB=0.3Hz, Phase, Baseline) H1_Acq->Process Decision Check Propyl Region (0.9 - 3.0 ppm) Process->Decision Fail Impurity Detected (Check for N-alkylation) Decision->Fail Unexpected Multiplets Pass Alkyl Chain Confirmed (t, sext, t pattern) Decision->Pass Correct Integration (3:2:2) C13_Acq 13C NMR Acquisition (Confirm C2, C4, C5) Pass->C13_Acq Final Release for Biological Assay C13_Acq->Final

Figure 1: Decision-tree workflow for the NMR validation of 4,5-diphenyl-2-propyloxazole.

Advanced Verification (2D NMR)

For regulatory submission or absolute structural proof, run HMBC (Heteronuclear Multiple Bond Correlation) .

  • Key Correlation: Look for a cross-peak between the Propyl

    
    -protons (
    
    
    
    2.82) and the Oxazole C2 carbon (
    
    
    164.5). This definitively proves the alkyl chain is attached at the C2 position, ruling out regioisomers.

References

  • Beilstein Journals. "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles." Beilstein J. Org. Chem. (2014). Link

  • National Institutes of Health (NIH). "Oxaprozin prodrug as safer nonsteroidal anti-inflammatory drug: Synthesis and pharmacological evaluation." Arch. Pharm. (2017). Link

  • ChemicalBook. "2,4-Diphenyloxazole NMR Spectrum Data." Link

Sources

FT-IR spectroscopy for functional group analysis of "Oxazole, 4,5-diphenyl-2-propyl-"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4,5-Diphenyl-2-propyloxazole (CAS: 4675-18-7 analog/derivative) represents a critical scaffold in medicinal chemistry, particularly as a precursor or structural analog to non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin. The molecule consists of a central 1,3-oxazole heterocyclic ring substituted at the 4 and 5 positions with phenyl rings and at the 2-position with a propyl aliphatic chain.

This Application Note provides a definitive protocol for the characterization of this molecule using Fourier Transform Infrared (FT-IR) spectroscopy. Unlike Mass Spectrometry (MS) or NMR, FT-IR offers a rapid, non-destructive "fingerprint" technique essential for:

  • Raw Material Identification: Distinguishing the propyl derivative from methyl or ethyl analogs.

  • Polymorph Screening: Detecting solid-state packing differences in the crystal lattice.[1]

  • Process Control: Monitoring the cyclization efficiency during synthesis (disappearance of amide/ketone precursors).

Experimental Protocol: Attenuated Total Reflectance (ATR)

To ensure reproducibility and compliance with USP <854> Mid-Infrared Spectroscopy , the following methodology utilizes Single-Reflection ATR, eliminating the need for KBr pellet preparation and reducing moisture interference.

Instrumentation & Parameters
  • Spectrometer: FTIR with DLATGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal (Diamond preferred for durability).

  • Spectral Range: 4000 – 600 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹ (Optimal balance of signal-to-noise ratio and peak separation).

  • Accumulations: 32 scans (Sample), 32 scans (Background).

  • Apodization: Boxcar or Norton-Beer (Medium).

System Suitability (Self-Validating System)

Before analysis, the system must be validated using a Polystyrene Traceable Standard.[1]

  • Wavenumber Accuracy: The absorption band at 1601.2 cm⁻¹ must be within ±1.0 cm⁻¹.

  • Resolution Check: The valley between peaks at 2870 cm⁻¹ and 2849.5 cm⁻¹ must be clearly resolved (>18% transmittance difference).

Workflow Diagram

FTIR_Workflow Start Start: System Initialization Clean Step 1: Clean Crystal (Isopropanol) Start->Clean Background Step 2: Collect Background (Air) Clean->Background Validation Step 3: USP <854> Polystyrene Check Background->Validation Validation->Clean Fail (Reclean) SampleLoad Step 4: Load Sample (Apply Pressure) Validation->SampleLoad Pass Scan Step 5: Acquire Spectrum (32 Scans) SampleLoad->Scan Process Step 6: ATR Correction & Baseline Scan->Process

Figure 1: Validated ATR-FTIR operational workflow ensuring data integrity and USP compliance.

Spectral Analysis & Interpretation

The spectrum of 4,5-diphenyl-2-propyloxazole is complex due to the conjugation of the phenyl rings with the oxazole core. The analysis is divided into three critical regions.

High-Frequency Region (3100 – 2800 cm⁻¹)

This region is the primary discriminator between the target molecule and non-alkylated analogs (e.g., 4,5-diphenyloxazole).

  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands at 3060–3030 cm⁻¹ arising from the 10 protons on the two phenyl rings.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The propyl group introduces distinct bands absent in purely aromatic oxazoles:

    • 2960 cm⁻¹: Asymmetric stretching of terminal –CH₃.[1]

    • 2930 cm⁻¹: Asymmetric stretching of methylene –CH₂–.[1]

    • 2870 cm⁻¹: Symmetric stretching of –CH₃.[1]

The "Double Bond" Region (1700 – 1450 cm⁻¹)

This is the diagnostic region for the oxazole heterocycle.

  • C=N Ring Stretch (~1580–1550 cm⁻¹): The oxazole ring breathing mode coupled with C=N stretching.[1] In 4,5-diphenyl systems, this band may shift to lower frequencies due to conjugation but remains sharp.

  • Aromatic C=C Stretch (1600, 1500, 1450 cm⁻¹): The phenyl rings show characteristic "quadrant stretching" bands. The band near 1490–1500 cm⁻¹ is often the most intense in diphenyl systems.

Fingerprint Region (1300 – 600 cm⁻¹)[1]
  • C-O-C Ring Stretch (1200–1050 cm⁻¹): A characteristic feature of the oxazole ether linkage. Look for a strong band near 1060–1090 cm⁻¹ .[1]

  • Mono-substituted Benzene (750 & 690 cm⁻¹): The two phenyl rings (if unsubstituted) will display strong out-of-plane (oop) C-H bending.

    • ~690 cm⁻¹: Ring puckering.[1]

    • ~740–760 cm⁻¹: 5-adjacent hydrogen wagging.[1]

Detailed Assignment Table

Frequency (cm⁻¹)Vibrational ModeFunctional Group OriginDiagnostic Value
3060 - 3030 ν(C-H) aromPhenyl Rings (4,5-pos)Confirms aromaticity
2960 - 2955 ν_as(CH₃)Propyl Chain (Terminal)High : Proves alkylation at C2
2930 - 2925 ν_as(CH₂)Propyl Chain (Linker)High : Distinguishes propyl from methyl
2870 ν_s(CH₃)Propyl ChainConfirmation of alkyl group
1600 ν(C=C)Phenyl RingStandard aromatic marker
1580 - 1550 ν(C=N) + RingOxazole CoreCritical : Confirms heterocyclic ring integrity
1495 - 1490 ν(C=C)Phenyl RingOften very strong in diphenyl systems
1460 δ(CH₂) scissoringPropyl ChainOverlaps with aromatic modes
1260 - 1240 ν(C-N)Oxazole RingRing vibration
1090 - 1060 ν(C-O-C)Oxazole Ether LinkCritical : Distinguishes from imidazoles
760 - 740 δ(C-H) oopPhenyl (5-adj H)Confirms mono-substitution of phenyls
690 Ring Def.Phenyl RingCharacteristic "Monosubstituted" peak

Decision Logic for Structural Verification

The following logic tree allows the analyst to systematically confirm the structure and rule out common impurities (e.g., unreacted benzoin, amides, or moisture).

Spectral_Logic Start Analyze Spectrum CheckOH Check 3200-3600 cm⁻¹ Broad Band? Start->CheckOH ImpurityOH POSSIBLE IMPURITY: Moisture or Unreacted Benzoin/Acid CheckOH->ImpurityOH Yes CheckAlkyl Check 2800-3000 cm⁻¹ Distinct Aliphatic Peaks? CheckOH->CheckAlkyl No NoPropyl ERROR: Missing Propyl Group (Check Synthesis) CheckAlkyl->NoPropyl No CheckCO Check 1650-1750 cm⁻¹ Strong C=O Peak? CheckAlkyl->CheckCO Yes ImpurityCO POSSIBLE IMPURITY: Amide/Ketone Precursor (Incomplete Cyclization) CheckCO->ImpurityCO Yes CheckFinger Check 690 & 750 cm⁻¹ Strong Multiplets? CheckCO->CheckFinger No Confirm CONFIRMED: 4,5-Diphenyl-2-propyloxazole CheckFinger->Confirm Yes

Figure 2: Spectral decision tree for rapid quality control and impurity detection.

Scientific Nuances & Troubleshooting

  • Steric Hindrance: In 4,5-diphenyloxazole derivatives, the two phenyl rings cannot be coplanar with the oxazole ring due to steric repulsion between the ortho-hydrogens. This twisting reduces the conjugation length compared to a planar system, often causing the UV

    
     and IR C=C bands to shift slightly higher in energy (wavenumber) than expected for a fully planar system.
    
  • Polymorphism: If the spectrum shows split peaks in the fingerprint region (700-800 cm⁻¹) that resolve upon melting or dissolving (solution cell), the sample likely exists in multiple polymorphic forms.

  • Water Vapor: Small, sharp spikes in the 3600 cm⁻¹ and 1600 cm⁻¹ regions indicate insufficient purging of the optical bench, not sample moisture.

References

  • National Institute of Standards and Technology (NIST). Oxazole, 2,5-diphenyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • PubChem. 4,5-Diphenyloxazole (Compound Summary). National Library of Medicine.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules). [Link]

Sources

In vitro assays for testing the biological activity of "Oxazole, 4,5-diphenyl-2-propyl-"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Biological Evaluation of Oxazole, 4,5-diphenyl-2-propyl-

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays recommended for characterizing the biological activity of the novel compound, Oxazole, 4,5-diphenyl-2-propyl- . Drawing from the established pharmacological profiles of related oxazole derivatives, this guide presents a logical framework for an initial screening cascade focusing on anticancer, anti-inflammatory, and antimicrobial activities.

Oxazole-containing heterocycles are a cornerstone in medicinal chemistry, forming the core scaffold of numerous natural products and synthetic drugs.[1][2] The biological significance of the oxazole nucleus is vast, with derivatives demonstrating a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] The specific substitution pattern on the oxazole ring plays a critical role in defining the compound's therapeutic potential.[1] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole core and functions as a COX-2 inhibitor.[1] Given that "Oxazole, 4,5-diphenyl-2-propyl-" possesses the diphenyloxazole structure—a feature associated with promising biological activity—a multi-faceted in vitro screening approach is warranted.[3]

This guide details robust, validated assays to elucidate the compound's potential efficacy in three key therapeutic areas. Each section explains the scientific rationale behind the chosen assay, provides a detailed step-by-step protocol, and offers insights into data interpretation.

Assessment of Anticancer and Cytotoxic Potential

A primary step in drug discovery is to evaluate a compound's effect on cell viability and proliferation, particularly against cancer cell lines.[4][5] Uncontrolled proliferation is a hallmark of cancer, and assays that measure a compound's ability to inhibit cell growth are fundamental for identifying potential oncology therapeutics.[6]

The MTT Cell Viability Assay

The MTT assay is a highly reliable and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[7] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effect.[9]

MTT_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction cluster_readout Data Acquisition cell_seeding 1. Seed cancer cells in a 96-well plate (e.g., HeLa, A549) adherence 2. Allow cells to adhere overnight (24h) cell_seeding->adherence compound_prep 3. Prepare serial dilutions of Oxazole, 4,5-diphenyl-2-propyl- adherence->compound_prep treatment 4. Treat cells with compound dilutions and controls compound_prep->treatment incubation 5. Incubate for 48-72 hours at 37°C, 5% CO2 treatment->incubation add_mtt 6. Add MTT solution to each well incubation->add_mtt incubate_mtt 7. Incubate for 4 hours to allow formazan formation add_mtt->incubate_mtt solubilize 8. Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read_plate 9. Measure absorbance at ~570nm using a plate reader solubilize->read_plate data_analysis data_analysis read_plate->data_analysis Calculate % Viability & IC50

Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., HeLa - human cervical adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Oxazole, 4,5-diphenyl-2-propyl- (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Include wells for a "medium only" blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "Oxazole, 4,5-diphenyl-2-propyl-" in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same percentage of DMSO) and untreated control wells.

  • Exposure: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and mix gently.[7]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly with a multichannel pipette.[9]

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[7] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve of % Viability versus log[Compound Concentration].

Cell LineCompoundIC₅₀ (µM) [Hypothetical Data]
HeLaOxazole, 4,5-diphenyl-2-propyl-15.2 ± 1.8
A549Oxazole, 4,5-diphenyl-2-propyl-22.5 ± 2.4
Doxorubicin (Control)HeLa0.8 ± 0.1

Evaluation of Anti-Inflammatory Activity

Inflammation is a biological response mediated by enzymes such as cyclooxygenases (COX-1 and COX-2). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[11] Given that some oxazole derivatives are known COX-2 inhibitors, assessing the compound's activity against this enzyme is a logical step.[1]

Fluorometric COX-2 Inhibitor Screening Assay

This cell-free enzymatic assay provides a rapid and sensitive method for high-throughput screening of COX-2 inhibitors.[11] The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to the intermediate prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the peroxidase activity, which is proportional to the amount of PGG2 generated.[11] A reduction in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity.

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostanoids (Prostaglandins, Thromboxanes) pgh2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation inhibitor Oxazole, 4,5-diphenyl-2-propyl- (Test Inhibitor) inhibitor->cox Inhibition

COX-2 Signaling and Point of Inhibition.
Detailed Protocol: Fluorometric COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Fluorometric Probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (a known COX-2 inhibitor, for positive control)

  • Opaque, black 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Thaw the COX-2 enzyme on ice. Prepare working solutions of the probe, cofactor, and substrate.[12][13]

  • Assay Plate Setup: In a 96-well opaque plate, set up the following conditions in duplicate:

    • Enzyme Control (100% Activity): Add assay buffer.

    • Inhibitor Control: Add a known COX-2 inhibitor like Celecoxib.

    • Test Compound: Add various concentrations of "Oxazole, 4,5-diphenyl-2-propyl-".

    • Background Control: Use buffer instead of the enzyme.

  • Enzyme Addition: Add diluted human recombinant COX-2 enzyme to all wells except the background control.

  • Inhibitor Incubation: Add the test compound, Celecoxib, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10][13]

  • Reaction Initiation: Prepare a reaction mix containing the assay buffer, heme, and the fluorescent probe. Add this mix to all wells. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously, preferably with a multichannel pipette.[11]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a plate reader with excitation at ~535 nm and emission at ~587 nm.

Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic read. The percent inhibition is calculated as follows: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] x 100 Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound's concentration.

CompoundTargetIC₅₀ (µM) [Hypothetical Data]
Oxazole, 4,5-diphenyl-2-propyl-COX-28.7 ± 0.9
Celecoxib (Control)COX-20.45 ± 0.05

Screening for Antimicrobial Activity

The oxazole scaffold is present in numerous compounds exhibiting potent antimicrobial properties.[14][15] Therefore, it is crucial to screen "Oxazole, 4,5-diphenyl-2-propyl-" for its ability to inhibit the growth of pathogenic bacteria and fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[16] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized microbial suspension.[18]

MIC_Workflow cluster_prep Plate & Inoculum Preparation cluster_incubation Inoculation & Incubation cluster_readout Result Determination compound_dil 1. Prepare 2-fold serial dilutions of the test compound in a 96-well plate inoculum_prep 2. Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) compound_dil->inoculum_prep inoculate 3. Inoculate all wells (except sterility control) with the bacterial suspension inoculum_prep->inoculate incubate 4. Incubate plate at 37°C for 16-24 hours inoculate->incubate visual_insp 5. Visually inspect wells for turbidity (bacterial growth) incubate->visual_insp determine_mic 6. Identify the lowest concentration with no visible growth (MIC) visual_insp->determine_mic report report determine_mic->report Report MIC value (µg/mL)

Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)

  • Oxazole, 4,5-diphenyl-2-propyl- (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, as a positive control)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer or McFarland standards

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first column, add an additional 50 µL of the test compound stock solution (at 2x the highest desired concentration).

  • Serial Dilution: Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the 10th column. Discard 50 µL from the 10th column. This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Grow the test microorganism in broth to the mid-log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.[19]

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[19][20]

  • MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no turbidity (growth) is observed. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Data Interpretation: The results are reported as the MIC value in µg/mL or µM. Lower MIC values indicate greater antimicrobial potency.

MicroorganismCompoundMIC (µg/mL) [Hypothetical Data]
Staphylococcus aureus (Gram-positive)Oxazole, 4,5-diphenyl-2-propyl-16
Escherichia coli (Gram-negative)Oxazole, 4,5-diphenyl-2-propyl-64
Ciprofloxacin (Control)Staphylococcus aureus0.5
Ciprofloxacin (Control)Escherichia coli0.015

Conclusion

The protocols detailed in this application note provide a robust starting point for characterizing the biological profile of "Oxazole, 4,5-diphenyl-2-propyl-". By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can gain critical insights into its therapeutic potential and guide further preclinical development. Positive results in any of these assays would justify more advanced in vitro studies, such as mechanism of action elucidation, and subsequent in vivo efficacy models.

References

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. (Link available through NIH PMC)
  • Benchchem. (n.d.).
  • Merck Millipore. (n.d.).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. (Link available through various academic sources)
  • Al-Shabib, N. A., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. (Link available through NIH PMC)
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assaygenie.com.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Qima.com.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer.com.
  • Bhuvaneswari, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 109, 1236-1246. (Link available through PubMed)
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Abcam. (n.d.). MTT assay protocol. Abcam.com.
  • Gebreyohannes, G., Nyerere, A., Bii, C., & Moges, F. (2019). High-throughput assessment of bacterial growth inhibition by optical density measurements. PLoS ONE, 14(9), e0222137. (Link available through NIH PMC)
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Ledermann, R., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods, 364(1-2), 108-116. (Link available through PubMed)
  • Zipperer, A., et al. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Journal of Visualized Experiments, (115), 54424. (Link available through NIH PMC)
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Eurofinsdiscoveryservices.com.
  • Noble Life Sciences. (2023, April 19).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Bpsbioscience.com.
  • Benchchem. (n.d.). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. Benchchem.com.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Ncbi.nlm.nih.gov.
  • Carleton University. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Oer.carleton.ca.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare.net.
  • Cold Spring Harbor Laboratory. (n.d.). MTT Assay protocol. Cshl.edu.
  • Gallardo-Vara, E., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Anticancer Research, 35(1), 247-253.
  • Basicmedical Key. (2016, August 27). Assessment of Bacterial Growth Inhibition by Optical Density Measurements. Basicmedicalkey.com.
  • Zipperer, A., et al. (2016). A Deferred Growth Inhibition Assay to Evaluate the Effect of Bacteria-Derived Antimicrobial Compounds. Journal of Visualized Experiments, (115), 54424. (Link available through JoVE)
  • NATURALISTA CAMPANO. (n.d.). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Caymanchem.com.
  • ResearchGate. (2014, May 20). How can I evaluate anti-inflammatory properties for plant extracts?.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigmaaldrich.com.
  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.
  • Asati, V., Sharma, S., & Sahu, N. K. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 19. (Link available through NIH PMC)
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • Swellmeen, L. (2016, October 17). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic.

Sources

"Oxazole, 4,5-diphenyl-2-propyl-" in the development of COX-2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: "Oxazole, 4,5-diphenyl-2-propyl-" Scaffolds in COX-2 Inhibitor Design

Executive Summary

The compound Oxazole, 4,5-diphenyl-2-propyl- (henceforth referred to as DPPO ) represents a critical structural prototype in the structure-activity relationship (SAR) studies of diarylheterocyclic COX-2 inhibitors. While its derivative, Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid), is a clinically established non-selective NSAID, the DPPO core serves as the essential lipophilic scaffold for understanding the "vicinal diaryl" binding mode required for COX-2 selectivity.

This guide details the application of the DPPO scaffold in drug development, focusing on its synthesis, biological evaluation protocols, and the mechanistic logic that transforms this hydrophobic core into a selective COX-2 inhibitor (COXib).

Chemical Identity & Physicochemical Profile

The 4,5-diaryloxazole motif is a bioisostere of the 1,2-diaryl heterocycles found in selective COX-2 inhibitors (e.g., Rofecoxib, Valdecoxib).

PropertySpecificationRelevance to COX-2 Development
IUPAC Name 2-propyl-4,5-diphenyloxazoleCore scaffold
CAS Number 20662-95-7Identification
Molecular Formula C18H17NOLipophilic neutral base
Molecular Weight 263.33 g/mol Fragment-like, suitable for optimization
LogP (Predicted) ~5.2High lipophilicity; indicates need for polar group (acid or sulfonamide) for solubility and binding specificity.
Key Pharmacophore Vicinal Phenyl Rings (C4, C5)Mimics the geometry required to fit the COX hydrophobic channel.

Mechanism of Action: The Structural Logic

To develop a COX-2 inhibitor using DPPO, one must understand the differential binding pockets of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

The Binding Paradox
  • COX-1 Requirement: Requires an ionic interaction with Arg120 at the channel entrance. DPPO lacks an acidic group (unlike Oxaprozin), making it a poor COX-1 binder.

  • COX-2 Requirement: Possesses a distinct "side pocket" accessible only when the bulky Isoleucine (Ile523) of COX-1 is replaced by Valine (Val523) in COX-2.

  • Optimization Strategy: The DPPO scaffold provides the bulk to fill the channel. To achieve COX-2 selectivity, a sulfonamide (-SO₂NH₂) or sulfone (-SO₂Me) group is typically introduced at the para-position of one phenyl ring to dock into the COX-2 side pocket (interacting with His90/Arg513).

Pathway Visualization

COX_Pathway AA Arachidonic Acid COX1 COX-1 Enzyme (Arg120 Anchor) AA->COX1 COX2 COX-2 Enzyme (Val523 Side Pocket) AA->COX2 DPPO DPPO Scaffold (Hydrophobic Core) Oxaprozin Oxaprozin (Acidic Tail) DPPO->Oxaprozin Add Propionic Acid COXib COX-2 Selective Analog (Sulfonamide) DPPO->COXib Add SO2NH2 Oxaprozin->COX1 Inhibits (Non-selective) Oxaprozin->COX2 Inhibits COXib->COX1 Weak/No Inhibition COXib->COX2 Selective Inhibition TxA2 Thromboxane A2 (Platelet Aggregation) COX1->TxA2 PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2

Figure 1: Structural evolution of the DPPO scaffold into non-selective (Oxaprozin) and selective (COXib) inhibitors.

Experimental Protocols

Synthesis of 4,5-Diphenyl-2-propyloxazole

Rationale: Accessing the scaffold via palladium-catalyzed oxidative cyclization allows for easy derivatization of the phenyl rings (e.g., introducing halogens or sulfonamides).

Reagents:

  • Internal Alkyne (Diphenylacetylene derivative)

  • Amide (Butyramide for propyl chain)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Oxidant: Ag₂CO₃ or Cu(OAc)₂

Protocol:

  • Reaction Setup: In a sealed tube, combine diphenylacetylene (1.0 equiv), butyramide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent: Add trifluoroethanol (TFE) or chlorobenzene (0.2 M concentration).

  • Cyclization: Heat to 120°C for 16–24 hours under air (oxidative conditions).

  • Workup: Cool to RT, filter through a Celite pad to remove metal salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate 9:1). DPPO typically elutes as a yellow solid/oil.

  • Validation: Confirm structure via ¹H-NMR (Look for propyl triplet/multiplet at ~0.9–2.5 ppm and aromatic protons at 7.3–7.6 ppm).

In Vitro COX Inhibition Assay (Fluorescent)

Rationale: Direct measurement of peroxidase activity of COX enzymes using the substrate 10-acetyl-3,7-dihydroxyphenoxazine (ADHP/Amplex Red).

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2 (commercial sources like Cayman/Sigma).

  • Arachidonic Acid (Substrate).

  • ADHP (Fluorogenic probe).

  • DPPO (Test compound) dissolved in DMSO.[2]

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in Reaction Buffer (100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 1 µM Heme).

  • Inhibitor Incubation:

    • Add 10 µL of DPPO (various concentrations: 0.01 µM to 100 µM) to 96-well black plates.

    • Add 10 µL of Enzyme solution.

    • Critical Step: Incubate for 10 minutes at 37°C to allow the inhibitor to access the hydrophobic channel.

  • Reaction Initiation: Add 10 µL of Working Solution (100 µM Arachidonic Acid + 50 µM ADHP).

  • Measurement: Immediately monitor fluorescence (Ex: 535 nm, Em: 587 nm) kinetically for 5 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • Determine % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

Molecular Docking Workflow

Rationale: To predict if a specific DPPO derivative will bind COX-2 selectively.

Software: AutoDock Vina or GOLD. PDB Targets:

  • COX-1: 1CQE (Complex with Flurbiprofen).

  • COX-2: 1CX2 (Complex with SC-558, a selective inhibitor).

Protocol:

  • Ligand Prep: Construct DPPO structure. Minimize energy (MMFF94 force field).

  • Protein Prep: Remove water molecules. Add polar hydrogens. Define the grid box centered on the co-crystallized ligand (Arg120 for COX-1, Val523/Side Pocket for COX-2).

  • Docking: Run simulation with high exhaustiveness (value = 8–32).

  • Scoring:

    • COX-1 Success: Look for H-bonds with Arg120 (DPPO will likely fail this, confirming low COX-1 affinity).

    • COX-2 Success: Look for phenyl ring orientation towards the hydrophobic channel and potential for derivatization (e.g., distance to His90).

Data Analysis & Interpretation

When evaluating DPPO derivatives, the Selectivity Index (SI) is the gold standard metric.



OutcomeInterpretationAction
SI < 1 COX-1 Selective (Gastrotoxic potential)Modify C4/C5 phenyls; add sulfonamide.
SI = 1 Non-selective (Like Oxaprozin)Good analgesic, but standard NSAID side effects.
SI > 50 COX-2 SelectiveLead candidate. Assess cardiovascular safety.

Troubleshooting:

  • Issue: Low solubility of DPPO in assay buffer.

  • Solution: Ensure DMSO concentration is <2% in final well. Use a detergent (0.01% Tween-20) if necessary, but validate that detergent doesn't inhibit the enzyme.

Workflow Visualization

Workflow Step1 1. Scaffold Synthesis (Pd-Catalyzed Cyclization) Step2 2. Structural Verification (NMR/MS) Step1->Step2 Step3 3. In Silico Docking (Target: PDB 1CX2) Step2->Step3 Pass Step4 4. In Vitro Screening (COX-1/2 Inhibition Assay) Step3->Step4 High Docking Score Step5 5. Lead Optimization (Add SO2NH2 / COOH) Step4->Step5 Analyze SI Step5->Step1 Iterative Design

Figure 2: Iterative development workflow for Oxazole-based COX inhibitors.

References

  • Synthesis of 4,5-Diphenyl-2-propyloxazole

    • Wang, J., et al. (2011). "Synthesis of Substituted Oxazoles via Pd-Catalyzed Tandem Oxidative Cyclization." The Journal of Organic Chemistry, 76(8), 3591–3596. Link

  • Oxaprozin and COX Inhibition

    • Greenblatt, D. J., & Matlis, R. (1983). "Pharmacokinetics and Clinical Effects of Oxaprozin." Seminars in Arthritis and Rheumatism, 12(3), 175-180. Link

  • COX-2 Structural Biology

    • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384, 644–648. Link

  • Molecular Docking Protocols

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • General COX Assay Methodology

    • Cayman Chemical. "COX Fluorescent Inhibitor Screening Assay Kit Protocol." Link

Sources

Technical Application Note: Photophysical Characterization of 4,5-Diphenyl-2-Propyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the experimental protocol for the photophysical characterization of Oxazole, 4,5-diphenyl-2-propyl- (CAS: 1639-64-1, hereafter referred to as Pr-DPO ).

While structurally related to the common scintillator PPO (2,5-diphenyloxazole), Pr-DPO features a 4,5-diphenyl core with a propyl alkyl chain at the C2 position. This structural distinction imparts unique lipophilicity and steric properties, influencing its solvatochromic behavior and fluorescence lifetime. This protocol is designed to quantify its Absorption Cross-section (


), Fluorescence Quantum Yield (

), and Excited-State Lifetime (

).

Key Photophysical Expectations:

  • Absorption:

    
     transitions in the UV region (typically 280–320 nm).
    
  • Emission: Deep blue fluorescence (360–420 nm).

  • Environment: High sensitivity to solvent polarity due to the dipole moment change in the excited state (Intramolecular Charge Transfer).

Materials and Sample Preparation[1][3][8][9][10][11][12]

Scientific Integrity Note: Impurities in solvents (e.g., fluorescent stabilizers in THF) or the sample itself can dominate emission spectra. Purity is the first control variable.

Reagents
ReagentGradePurpose
Pr-DPO >98% HPLC PurifiedAnalyte
Cyclohexane Spectroscopic GradeNon-polar reference solvent (low dielectric constant)
Ethanol Spectroscopic GradePolar protic solvent (H-bonding effects)
Acetonitrile Spectroscopic GradePolar aprotic solvent (Dipole effects)
Quinine Sulfate SRM / Certified StandardQuantum Yield Reference (

in 0.5 M H₂SO₄)
Ludox® Silica Colloidal suspensionScatterer for IRF measurement in TCSPC
Solvation Protocol
  • Stock Solution: Prepare a 1.0 mM stock of Pr-DPO in Spectroscopic Grade Ethanol. Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic propyl chain.

  • Working Solutions: Dilute the stock into the respective solvents (Cyclohexane, MeCN, EtOH) to achieve a final concentration range of 1 µM – 10 µM .

  • Optical Density Check: The absorbance at the excitation wavelength (

    
    ) must remain below 0.1 OD  (Optical Density) to prevent the Inner Filter Effect (IFE) , where the sample re-absorbs its own emission, distorting the spectral shape and quantum yield calculations.
    

Experimental Workflow: Steady-State Spectroscopy

The following diagram outlines the logical flow for characterizing the steady-state properties.

Photophysics_Workflow Figure 1: Steady-State Spectroscopy Workflow with Self-Validation Loop. Start Sample Prep (OD < 0.1) Abs UV-Vis Absorption (Scan 200-500 nm) Start->Abs 1. Baseline Corr. Em Fluorescence Emission (Excitation @ Abs Max) Abs->Em 2. Set Lambda_Ex Ex_Scan Excitation Scan (Validation Step) Em->Ex_Scan 3. Fix Lambda_Em QY Quantum Yield Calculation Em->QY 5. Integrate Area Ex_Scan->Abs 4. Compare (Validation)

UV-Vis Absorption[9]
  • Instrument: Double-beam spectrophotometer.

  • Baseline: Run a solvent-only blank.

  • Scan Parameters: 200 nm to 500 nm.

  • Data Output: Identify the

    
     (likely ~300-310 nm). Calculate the Molar Extinction Coefficient (
    
    
    
    ) using Beer-Lambert Law:
    
    
    .
Fluorescence Emission[5][9]
  • Excitation: Set

    
     to the absorption maximum found in 3.1.
    
  • Slit Widths: Start with 1 nm / 1 nm (Ex/Em). Increase to 2-5 nm if signal is weak, but ensure the reference standard is measured with identical settings.

  • Validation (The "Trust" Step): Perform an Excitation Scan . Fix the emission monochromator at the peak fluorescence wavelength and scan the excitation monochromator.[1]

    • Pass Criteria: The resulting Excitation Spectrum must perfectly overlap with the Absorption Spectrum. If it does not, the sample is either impure, aggregated, or suffering from IFE.

Quantum Yield Determination (Relative Method)

Absolute quantum yield requires an integrating sphere. For most labs, the Relative Method is standard.

The Formula


Where:

  • 
    : Quantum Yield[2][1][3][4][5][6]
    
  • 
    : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance
    
  • 
    : Refractive index of the solvent[2][1]
    
  • 
    : Pr-DPO sample
    
  • 
    : Standard (Quinine Sulfate or PPO)
    
Protocol
  • Prepare 5 dilutions of Pr-DPO and 5 dilutions of the Standard.

  • Ensure Absorbance at

    
     is 0.01, 0.02, 0.04, 0.06, 0.08 (Strictly linear range).
    
  • Measure integrated fluorescence intensity for all 10 samples.

  • Plot Integrated Intensity (Y) vs. Absorbance (X).

  • Extract the slopes (

    
     and 
    
    
    
    ) and apply the formula.

Critical Data Table: Solvent Refractive Indices (20°C) | Solvent | Refractive Index (


) | Correction Factor (

) | | :--- | :--- | :--- | | Cyclohexane | 1.426 | 2.033 | | Ethanol | 1.361 | 1.852 | | Acetonitrile | 1.344 | 1.806 | | 0.5 M H₂SO₄ (aq) | 1.333 | 1.777 |

Time-Correlated Single Photon Counting (TCSPC)[1]

To determine the excited-state lifetime (


), which dictates the molecule's efficiency as a scintillator or probe.

TCSPC_Setup Figure 2: TCSPC Signal Path. Note the 'Magic Angle' (54.7°) requirement to remove anisotropy. Laser Pulsed Laser Diode (280nm or 375nm) Sample Pr-DPO Sample (Magic Angle Polarizer) Laser->Sample Excitation Electronics CFD & TAC (Timing Electronics) Laser->Electronics Sync Pulse (Start) Detector MCP-PMT Detector Sample->Detector Single Photon Detector->Electronics Stop Pulse PC Histogram & Fitting (Deconvolution) Electronics->PC Data

Protocol
  • Source: Use a pulsed LED or Laser Diode (e.g., 280 nm or 340 nm NanoLED).

  • IRF Measurement: Replace the sample with a scattering solution (Ludox® silica). Measure the Instrument Response Function. This represents the shortest time profile the system can resolve.

  • Sample Measurement: Measure Pr-DPO emission decay at its peak wavelength. Collect at least 10,000 counts in the peak channel for statistical validity.

  • Fitting: Use Iterative Reconvolution to fit the decay:

    
    
    
    • Expectation: Pr-DPO should exhibit a mono-exponential decay in non-viscous solvents, with

      
       ns (typical for oxazoles).
      

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

  • NIST Chemistry WebBook.

  • Horiba Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of Oxazole, 4,5-diphenyl-2-propyl-

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for CAS 20662-95-7 (4,5-diphenyl-2-propyloxazole) Document ID: TS-OXZ-20662 Last Updated: February 20, 2026 Audience: Analytical Chemists, Process Scientists, and Formulation Researchers

Executive Summary & Critical Distinction

WARNING: Identity Confusion Risk The most frequent technical support ticket regarding Oxazole, 4,5-diphenyl-2-propyl- (CAS 20662-95-7) stems from confusing it with the NSAID Oxaprozin (CAS 21256-18-8).

  • Target Molecule (This Guide): 4,5-diphenyl-2-propyloxazole.[1][2][3] A highly lipophilic impurity, intermediate, or probe. It lacks the carboxylic acid moiety.

  • The Drug (Oxaprozin): 3-(4,5-diphenyloxazol-2-yl)propanoic acid. Contains a polar acid group.

Impact of Confusion: Protocols designed for Oxaprozin (pH adjustment, aqueous buffers) will cause immediate precipitation and data loss when applied to the 2-propyl analog due to the absence of the ionizable carboxyl group.

Physicochemical Profile[1][2][4][5][6][7]
PropertyValue / CharacteristicImplication
CAS Number 20662-95-7Unique identifier (Verify on CoA)
Molecular Formula C₁₈H₁₇NOLacks Oxygen atoms of the acid group
Molecular Weight 263.34 g/mol Lighter than Oxaprozin (293.32 g/mol )
LogP (Predicted) ~5.8 - 6.2Extremely Hydrophobic
Solubility (Water) Negligible (< 1 µg/mL)Do not use aqueous solvents
Solubility (Organic) High in DMSO, DCM, ChloroformRequires organic stock solutions
pKa N/A (No acidic proton)pH adjustment does not improve solubility

Troubleshooting Guide & FAQs

Section A: Solubility & Handling Issues

Q1: I tried to dissolve the compound in PBS (pH 7.4) like I do with Oxaprozin, but it formed a white precipitate. Why?

Technical Root Cause: Unlike Oxaprozin, Oxazole, 4,5-diphenyl-2-propyl- is a neutral molecule with no ionizable groups at physiological pH. Oxaprozin dissolves in PBS because its carboxylic acid (pKa ~4.3) deprotonates to form a soluble anion. The 2-propyl analog remains non-ionic and extremely lipophilic (LogP ~6).

Solution Protocol:

  • Solvent Switch: Use 100% DMSO or Ethanol for the primary stock solution (concentration 10–50 mM).

  • Dilution Strategy: If aqueous dilution is required for biological assays, keep the final organic solvent concentration >1% (if tolerated) or use a carrier like Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core.

  • Visual Check: Always sonicate the stock solution for 5 minutes before dilution to ensure no micro-crystals exist.

Q2: The compound sticks to my pipette tips and plastic tubes. How do I minimize loss?

Technical Root Cause: Due to its high lipophilicity, the molecule exhibits high non-specific binding (NSB) to polypropylene (PP) and polystyrene (PS) surfaces.

Mitigation Steps:

  • Glassware: Use borosilicate glass vials for storage and stock preparation.

  • Low-Retention Plastics: If plastic is necessary, use low-retention, siliconized pipette tips.

  • Pre-saturation: In extreme cases (low concentration assays), pre-rinse tips with the solvent containing the compound (though this is less precise) or add 0.01% Tween-80 to the buffer to reduce surface adsorption.

Section B: Stability & Degradation

Q3: My stock solution in DMSO turned yellow after two weeks on the bench. Is it still usable?

Technical Root Cause: Oxazole derivatives are susceptible to photo-oxidation via singlet oxygen generation. The oxazole ring can undergo ring-opening reactions when exposed to UV/Vis light in the presence of oxygen, forming triamides or nitriles. The yellow color indicates the formation of conjugated degradation products.

Action:

  • Discard: The solution is compromised.

  • Prevention: Store solid and solution forms in amber vials wrapped in aluminum foil.

  • Atmosphere: Flush headspace with Nitrogen or Argon before sealing vials to remove oxygen.

Q4: I see an extra peak in my HPLC chromatogram. Is this the "Oxaprozin" impurity?

Analysis: If you are analyzing bulk Oxaprozin, Oxazole, 4,5-diphenyl-2-propyl- is a known process impurity (decarboxylated degradant).

  • Retention Time: In Reverse Phase (RP) HPLC, the 2-propyl analog is significantly more retained (elutes later) than Oxaprozin due to higher hydrophobicity.

  • Resolution: If they co-elute, increase the organic modifier (Acetonitrile) gradient slope or use a Phenyl-Hexyl column for better pi-pi selectivity.

Visualized Workflows

Workflow 1: Solubilization Decision Tree

This logic gate prevents precipitation events ("crashing out") during experimental setup.

solubilization_logic Start Start: Solid Reagent (CAS 20662-95-7) Solvent_Choice Select Primary Solvent Start->Solvent_Choice Aqueous Aqueous Buffer (PBS, Water) Solvent_Choice->Aqueous Avoid Organic Organic Solvent (DMSO, EtOH, DCM) Solvent_Choice->Organic Recommended Fail_State FAILURE: Precipitation Compound is Hydrophobic Aqueous->Fail_State Success_Stock Clear Stock Solution (Store -20°C, Dark) Organic->Success_Stock Dilution_Step Dilution for Assay Success_Stock->Dilution_Step Check_Conc Final Conc > Solubility Limit? Dilution_Step->Check_Conc Precipitation Precipitation Risk (Cloudy Solution) Check_Conc->Precipitation Yes (High Water %) Stable_System Stable Assay System Check_Conc->Stable_System No (Add Surfactant/Carrier)

Figure 1: Solubilization logic flow. Note the critical failure point when attempting direct aqueous dissolution.

Workflow 2: Degradation Pathway (Photo-Oxidation)

Understanding the mechanism of "yellowing" helps enforce storage protocols.

degradation_pathway Oxazole 4,5-diphenyl-2-propyloxazole (Intact) SingletO Singlet Oxygen (1O2) Attack Oxazole->SingletO Exposure Light UV/Vis Light + O2 Light->SingletO Endoperoxide Unstable Endoperoxide Intermediate SingletO->Endoperoxide RingOpen Ring Opening (Triamides/Nitriles) Endoperoxide->RingOpen Rearrangement

Figure 2: Photo-oxidative degradation pathway. Light exclusion is mandatory to prevent ring cleavage.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution
  • Weighing:

    • Weigh approximately 2.6 mg of Oxazole, 4,5-diphenyl-2-propyl- into a glass amber vial.

    • Note: Do not use plastic weigh boats if possible; use weighing paper or direct weighing to avoid static loss.

  • Solvent Addition:

    • Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Calculation:

      
      .
      
  • Dissolution:

    • Vortex for 30 seconds.

    • Sonicate in a water bath for 5 minutes at room temperature to ensure complete solubilization of crystal lattice.

  • Storage:

    • Overlay with Nitrogen gas.

    • Cap tightly with a Teflon-lined cap.

    • Store at -20°C.

    • Shelf Life: 6 months (if protected from light and moisture).

SOP-02: HPLC Identification (Distinction from Oxaprozin)

Use this protocol to verify the identity of the 2-propyl analog versus the drug Oxaprozin.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% -> 95% B

    • 10-15 min: 95% B

  • Detection: UV at 254 nm and 280 nm.

  • Expected Results:

    • Oxaprozin: Elutes earlier (more polar due to COOH).

    • 4,5-diphenyl-2-propyloxazole: Elutes later (highly non-polar).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 596993, 2-Propyl-4,5-diphenyloxazole. Retrieved from [Link]

  • Wasserman, H. H., & Floyd, M. B. (1966). The Oxidation of Oxazoles with Singlet Oxygen. Tetrahedron Supplement.
  • European Pharmacopoeia. (2024). Oxaprozin Monograph: Impurity Analysis. (Contextual reference for the 2-propyl analog as a known impurity).

Sources

Technical Support Center: Synthesis and Scale-Up of 2-Propyl-4,5-diphenyloxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-Propyl-4,5-diphenyloxazole. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key considerations for process development, grounded in established chemical principles and field-proven insights.

Introduction

2-Propyl-4,5-diphenyloxazole is a substituted oxazole derivative with potential applications in medicinal chemistry and materials science. The oxazole scaffold is a privileged structure in numerous biologically active compounds.[1] The synthesis of this specific molecule is most commonly achieved through the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone precursor.[2][3] This guide will focus on this synthetic route, addressing common challenges from laboratory-scale experiments to pilot-plant production.

Synthesis Pathway Overview

The synthesis of 2-Propyl-4,5-diphenyloxazole via the Robinson-Gabriel method is a two-step process:

  • Amide Formation: Acylation of 2-amino-1,2-diphenylethan-1-one (α-aminodeoxybenzoin) with butanoyl chloride or butyric anhydride to form the precursor, N-(1,2-diphenyl-2-oxoethyl)butanamide.

  • Cyclodehydration: Intramolecular cyclization and dehydration of the N-acylamino ketone precursor to yield the final oxazole product.

Figure 1: General workflow for the synthesis of 2-Propyl-4,5-diphenyloxazole.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-Propyl-4,5-diphenyloxazole.

Step 1: Synthesis of N-(1,2-diphenyl-2-oxoethyl)butanamide (Precursor)
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Poor quality of starting materials: 2-amino-1,2-diphenylethan-1-one may be impure or degraded. Butanoyl chloride may have hydrolyzed. 2. Ineffective base: The base may not be strong enough to neutralize the HCl byproduct efficiently, leading to protonation of the starting amine. 3. Low reaction temperature: The acylation reaction may be too slow at lower temperatures.1. Verify starting material purity: Use freshly distilled or high-purity 2-amino-1,2-diphenylethan-1-one and butanoyl chloride. 2. Optimize base and stoichiometry: Use a non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents). For Schotten-Baumann conditions, ensure a sufficient excess of aqueous base is used.[4] 3. Adjust temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple byproducts 1. Di-acylation: The secondary amine of the product can be acylated. 2. Side reactions of butanoyl chloride: Reaction with residual water or other nucleophiles.1. Controlled addition of acylating agent: Add the butanoyl chloride dropwise to a solution of the amine and base to avoid localized high concentrations. 2. Use of butyric anhydride: Butyric anhydride is less reactive than butanoyl chloride and can offer better control over the acylation.
Difficult product isolation/purification 1. Product is an oil or low-melting solid. 2. Presence of unreacted starting materials or byproducts. 1. Trituration/Crystallization: Attempt to induce crystallization by triturating the crude product with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. 2. Column chromatography: If crystallization is unsuccessful, purify the crude product using silica gel column chromatography.
Step 2: Cyclodehydration to 2-Propyl-4,5-diphenyloxazole
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inefficient cyclodehydration: The chosen dehydrating agent may not be effective for this specific substrate. 2. Decomposition of starting material: The N-acylamino ketone precursor can be sensitive to harsh acidic conditions.[5]1. Optimize dehydrating agent: While concentrated sulfuric acid is a classic choice, polyphosphoric acid (PPA) often gives higher yields.[5] For sensitive substrates, milder reagents like trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine and iodine can be used.[2][5] 2. Control reaction temperature: Start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and decomposition.[5]
Charring or tar formation 1. Excessively harsh reaction conditions: High temperatures and highly concentrated strong acids can lead to polymerization and decomposition.[5]1. Lower the reaction temperature. 2. Use a milder dehydrating agent (see above). 3. Ensure slow, controlled addition of the dehydrating agent.
Formation of enamides as byproducts Elimination of water from the 2-acylamino-ketone can compete with cyclization.[5]Modify reaction conditions by changing the dehydrating agent or lowering the temperature to disfavor the enamide formation pathway.[5]
Difficult purification of the final product 1. Product co-elutes with starting material or byproducts. 2. Product is a persistent oil. 1. Optimize chromatography: Use a gradient elution system for column chromatography. Consider reverse-phase chromatography if normal-phase is ineffective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a highly effective purification method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Propyl-4,5-diphenyloxazole?

A1: The most prevalent method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of N-(1,2-diphenyl-2-oxoethyl)butanamide.[2][3] This precursor is typically prepared by acylating 2-amino-1,2-diphenylethan-1-one with a butanoylating agent.

Q2: Which dehydrating agent is best for the cyclodehydration step?

A2: The choice of dehydrating agent is critical and substrate-dependent. While concentrated sulfuric acid is traditional, it can lead to charring and lower yields.[5] Polyphosphoric acid (PPA) often provides better results.[5] For substrates sensitive to strong acids, milder alternatives like trifluoroacetic anhydride (TFAA) or a mixture of triphenylphosphine and iodine are recommended.[2][5]

Q3: My precursor, N-(1,2-diphenyl-2-oxoethyl)butanamide, is unstable. How can I improve the yield of the final oxazole?

A3: The instability of the 2-acylamino-ketone precursor is a known issue. To mitigate this, ensure all reagents and solvents are anhydrous to prevent hydrolysis.[5] A one-pot procedure, where the precursor is generated in situ and immediately cyclized without isolation, can also be effective.[2]

Q4: What are the key safety considerations when scaling up this synthesis?

A4: The acylation step with butanoyl chloride is exothermic and releases HCl gas, requiring careful temperature control and proper ventilation. The cyclodehydration with strong acids like sulfuric acid or PPA is also highly exothermic and requires slow, controlled addition of the reagent, especially at a larger scale.[6] Adequate cooling capacity is essential to prevent thermal runaway.[7]

Q5: How can I effectively purify 2-Propyl-4,5-diphenyloxazole at a larger scale?

A5: For large-scale purification, recrystallization is the most efficient and economical method, assuming the product is a solid. If the product is an oil or if recrystallization is not effective, column chromatography can be used, although it is less practical for very large quantities. Distillation under reduced pressure may be an option if the product is thermally stable and has a suitable boiling point.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of N-(1,2-diphenyl-2-oxoethyl)butanamide

Figure 2: Workflow for the synthesis of the N-acylamino ketone precursor.

Materials:

  • 2-amino-1,2-diphenylethan-1-one (1.0 eq)

  • Butanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-1,2-diphenylethan-1-one and triethylamine in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add butanoyl chloride dropwise to the cold solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Synthesis of 2-Propyl-4,5-diphenyloxazole

Figure 3: Workflow for the Robinson-Gabriel cyclodehydration.

Materials:

  • N-(1,2-diphenyl-2-oxoethyl)butanamide (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add N-(1,2-diphenyl-2-oxoethyl)butanamide to polyphosphoric acid (approximately 10 times the weight of the amide).

  • Heat the stirred mixture to 100-140 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.

Part 4: Scale-Up Considerations

Parameter Laboratory Scale (grams) Pilot/Production Scale (kilograms) Key Considerations & Recommendations
Reagent Addition Dropwise addition via syringe or dropping funnel.Metered addition using pumps.Exotherm Control: The acylation and cyclodehydration steps are exothermic.[6] At a large scale, the rate of addition must be carefully controlled to manage the heat generated and maintain the desired reaction temperature.[7]
Temperature Control Ice baths, oil baths.Jacketed reactors with automated temperature control systems.Heat Transfer: The surface-to-volume ratio decreases on scale-up, making heat removal less efficient. A robust cooling system is critical to prevent thermal runaway.[7]
Mixing Magnetic or overhead stirring.Mechanical agitators (e.g., impeller, anchor).Homogeneity: Ensure efficient mixing to maintain uniform temperature and concentration, preventing localized "hot spots" and side reactions.
Work-up & Isolation Separatory funnel extractions, filtration.Centrifuges, filter presses, liquid-liquid extraction units.Phase Separation: Emulsion formation can be a problem during aqueous work-up at a larger scale. The use of brine washes can help break emulsions. Product Isolation: Efficient solid-liquid separation is crucial for isolating the product after crystallization.
Purification Column chromatography, recrystallization.Recrystallization, distillation (if applicable).Economic Viability: Recrystallization is the preferred method for large-scale purification due to its cost-effectiveness. Column chromatography is generally not economically viable for large quantities.

References

  • BenchChem. (2025). Minimizing Byproduct Formation in Robinson-Gabriel Oxazole Synthesis. BenchChem Technical Support.
  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278.
  • BenchChem. (2025). Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes and Protocols. BenchChem Technical Support.
  • Wikipedia. (2023). Robinson–Gabriel synthesis.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of Butanamide, N-phenyl-. BenchChem Technical Support.
  • Padwa, A., & Kulkarni, Y. S. (1988). Synthesis of Extended Oxazoles II: Reaction Manifold of 2-(halomethyl)-4,5-diaryloxazoles. The Journal of Organic Chemistry, 53(10), 2247-2254.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Yamada, K., et al. (2012). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 8, 1333-1339.
  • Walsh Medical Media. (2023).
  • Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach.
  • PatSnap Eureka. (2016).
  • Paracelsus, J., et al. (2021). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles.
  • Sivaraj, C., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4321.
  • PatSnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • ReAgent Chemical Services. (2024). Exothermic Reactions Explained.
  • BenchChem. (2025).
  • MDPI. (2022).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • RSC Publishing. (2015). The impact of the length of alkyl chain on the behavior of benzyl alcohol homologues – the interplay between dispersive and hydrogen bond interactions.
  • PubMed. (2015). Impact of Alkyl Chain Length on the Transition of Hexagonal Liquid Crystal-Wormlike Micelle-Gel in Ionic Liquid-Type Surfactant Aqueous Solutions without Any Additive.
  • PubMed. (2024).
  • ResearchGate. (2013). Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II).
  • PMC. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).
  • ResearchGate. (2022). Studies on thermal stability of amino acid ionic liquids.
  • MDPI. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study.
  • MDPI. (2024). Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene)
  • ChemRxiv. (2021).
  • ResearchGate. (2025). Thermal behavior of N-acylamino amides by differential scanning calorimetry experiments.
  • ArtMolecule. (n.d.).
  • Organic Chemistry Portal. (2021).
  • PMC. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • MDPI. (2016). N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide.
  • Semantic Scholar. (2016). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA.
  • ResearchGate. (2025). C-Alkylation of α-acylamino ketones. A versatile synthesis of α-alkyl α-amino ketones.
  • PubMed. (2010). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles.
  • PMC. (2024).
  • MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.
  • RSC Publishing. (2024). Molecular cocrystals of diphenyloxazole with tunable fluorescence, up-conversion emission and dielectric properties.
  • ResearchGate. (2025). Molecular Cocrystals of Diphenyloxazole with Tunable Fluorescence, Up-conversion Emission and Dielectric Properties.
  • ResearchGate. (2025). The crystal structure of 2,5-diphenyloxazole–2,5-dihydroxyterephthalic acid (2/1), C19H14NO4.
  • MDPI. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles.
  • ResearchGate. (2025). ChemInform Abstract: 2,4,5-Triphenyloxazole. New Preparative Pathway and Properties in Photoinduced Electron Transfer Reactions.
  • Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl].
  • PubMed. (2007). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug.
  • New Journal of Chemistry (RSC Publishing). (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
  • R Discovery. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles.
  • ResearchG
  • ResearchGate. (2026). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis.
  • ResearchGate. (2024). Robinson–Gabriel oxazole synthesis.
  • Semantic Scholar. (n.d.). C-Alkylation of α-acylamino ketones. A versatile synthesis of α-alkyl α-amino ketones.
  • PubMed. (2016). Synthesis of Extended Oxazoles III: Reactions of 2-(Phenylsulfonyl)methyl-4,5-diaryloxazoles.
  • MDPI. (2024). Synthesis and Characterization of a Series of Alkyloxadiazolylpyridinium Salts as Perspective Ionic Liquids.
  • ResearchGate. (2025). Synthesis and Characterization of a Series of Alkyloxadiazolylpyridinium Salts as Perspective Ionic Liquids.
  • Processes of Petrochemistry and Oil Refining. (2021). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL.
  • PMC. (n.d.).
  • PatSnap Eureka. (n.d.).
  • PatSnap Eureka. (n.d.). CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide.
  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • Wiley Online Library. (2018).
  • ResearchGate. (2018).
  • IJARSCT. (2023).
  • ResearchG
  • Journal of Global Pharma Technology. (2019). Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity.
  • Digital Repository. (2021). Article - Synthesis of New 2, 4, 5-triphenyl imidazole Derivatives Derived from benzoin and Studying their Biological Activity.

Sources

Dealing with impurities in commercial samples of "Oxazole, 4,5-diphenyl-2-propyl-"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: 4,5-Diphenyl-2-propyloxazole Chemical Class: 2,4,5-Trisubstituted Oxazole (Lipophilic Probe/Intermediate) Structural Context: This compound is the decarboxylated analog of the NSAID Oxaprozin . Unlike Oxaprozin, it lacks the acidic moiety, rendering it highly lipophilic and neutral.

The Core Problem: Commercial samples of 4,5-diaryloxazoles frequently exhibit "yellowing" and purity degradation over time. This is rarely due to hydrolysis but rather photo-oxidative instability and synthetic byproducts (benzoin condensation residues).

Support Directive: This guide provides a self-validating workflow to diagnose, purify, and stabilize your samples for biological or synthetic applications.

Module 1: Diagnostic Profiling (The Triage)

Before attempting purification, you must identify the nature of the impurity. Use this logic flow to determine the root cause.

Visual & Chromatographic Diagnosis
ObservationProbable CauseDiagnostic Action
Yellow/Amber Discoloration Photo-oxidation (Formation of triamides/dimers). Oxazoles are singlet oxygen sensitizers.Check UV absorbance. Oxidation products absorb >350nm.
Cloudiness in DMSO/MeOH Inorganic Salts or Polymerized Byproducts from synthesis.Filter through 0.2 µm PTFE. Perform ash test.
Extra Peak (RRT ~0.8) Benzoin Derivative (Incomplete Robinson-Gabriel/Davidson synthesis).Check LC-MS for mass [M-H] corresponding to benzoin precursors.
Extra Peak (RRT ~1.1) Imidazole Analog (If ammonium acetate was used in excess).Check NMR for N-H proton signals (Oxazoles have no N-H).
Validated HPLC Method (Standard Operating Procedure)

Do not use generic gradients. This lipophilic compound requires high organic strength.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (oxazole specific).

  • Gradient:

    • 0–2 min: 50% B (Isocratic hold to elute polar impurities)

    • 2–10 min: 50% → 95% B (Linear gradient)

    • 10–15 min: 95% B (Wash lipophilic dimers)

Troubleshooting Workflow Diagram

TroubleshootingFlow Start Sample Inspection Visual Visual Check: Is it Yellow? Start->Visual HPLC Run HPLC-UV/MS (Protocol 2.2) Visual->HPLC Regardless of color Action_Photo Issue: Photo-Oxidation Action: Activated Carbon + Recrystallization Visual->Action_Photo Yes (Severe) Decision1 Peak @ RRT < 0.9? HPLC->Decision1 Decision2 Peak @ RRT > 1.2? Decision1->Decision2 No Action_Synth Issue: Synthetic Precursor (Benzoin) Action: Flash Chromatography Decision1->Action_Synth Yes Action_Dimer Issue: Dimerization Action: Recrystallization (Hexane) Decision2->Action_Dimer Yes OK Purity > 98% Proceed to Experiment Decision2->OK No

Caption: Figure 1. Diagnostic logic tree for identifying impurity classes in 4,5-diphenyl-2-propyloxazole samples.

Module 2: Purification Protocols

Protocol A: Removal of Photo-Oxidation Products (The "Yellow" Impurity)

Context: 4,5-diphenyloxazoles undergo photo-oxygenation to form unstable endoperoxides, which rearrange into dibenzamide derivatives [1]. These are polar and yellow.

  • Dissolution: Dissolve crude sample in Ethyl Acetate (10 mL per gram).

  • Adsorption: Add Activated Carbon (10% w/w relative to sample).

  • Heat: Gently reflux (60°C) for 30 minutes. Do not overheat.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Concentration: Evaporate solvent to dryness.

  • Crystallization: Recrystallize from Ethanol/Water (9:1) . Cool slowly to 4°C.

Protocol B: Removal of Synthetic Precursors (Benzoin/Amides)

Context: If the Robinson-Gabriel synthesis was incomplete, keto-amide intermediates remain. These inhibit biological assays [2].

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Eluent System: Hexane : Ethyl Acetate (Gradient 95:5 → 80:20).

    • Note: The lipophilic oxazole elutes early (Rf ~0.6 in 80:20).

    • Note: Benzoin and amides elute later (Rf < 0.3) due to H-bonding capability.

  • Validation: Collect fractions and check UV absorbance ratio (254/280 nm). Pure oxazole has a distinct ratio constant.

Module 3: Storage & Stability (Prevention)

Once purified, the compound is metastable regarding light exposure.

ParameterRecommendationScientific Rationale
Light Strictly Amber Vials The 4,5-diphenyl system acts as a diene in Diels-Alder-like photo-oxygenations with singlet oxygen (

) [3].
Atmosphere Argon/Nitrogen Removal of ground-state oxygen prevents the formation of reactive peroxide species.
Solvent Avoid Chlorinated Solvents Long-term storage in CDCl3 or DCM can induce acid-catalyzed ring opening if traces of HCl form. Store as a solid.

Frequently Asked Questions (FAQ)

Q1: My sample has a strong fluorescence. Is this an impurity? A: No. 4,5-diphenyloxazoles are known scintillators (related to PPO). Strong blue fluorescence under UV (365 nm) is a sign of purity. If the fluorescence diminishes or shifts to green/yellow, degradation has occurred.

Q2: Can I use this compound as a direct substitute for Oxaprozin? A: No. While the core scaffold is identical, "Oxazole, 4,5-diphenyl-2-propyl-" lacks the carboxylic acid group required for COX inhibition (binding to Arg-120 in COX-1/2). It may serve as a lipophilic control or a membrane probe, but not as an active NSAID.

Q3: The melting point is lower than reported (Reported: ~72-74°C). Why? A: This is a classic sign of solvent inclusion or "oiling out" during crystallization.

  • Fix: Dry the sample under high vacuum (< 1 mbar) at 40°C for 12 hours. If the melting point remains broad, trace "propyl-isomer" impurities (isopropyl vs. n-propyl) might be present if the starting material was impure.

Q4: I see a peak at [M+16] in my LC-MS. What is it? A: This is likely the N-oxide or a phenolic derivative (hydroxylation of the phenyl ring). This occurs if the sample was exposed to metabolic conditions or harsh oxidation.

References

  • Wasserman, H. H., & Floyd, M. B. (1966). The Oxidation of Oxazoles with Singlet Oxygen. Tetrahedron Supplement, 7, 441.

  • Turchi, I. J., & Dewar, M. J. (1975). The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389-437.

  • Gollnick, K., & Kohen, S. (1968). Photosensitized Oxygenation of Oxazoles. Advances in Photochemistry, 6, 1-10.

  • European Pharmacopoeia (Ph. Eur.) . (2024).[1] Oxaprozin Monograph: Impurity Profiling. (Standard reference for 4,5-diphenyloxazole scaffold impurities).

Sources

Validation & Comparative

Comparing the anti-inflammatory activity of "Oxazole, 4,5-diphenyl-2-propyl-" with known NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Anti-Inflammatory Profiling: Oxazole, 4,5-diphenyl-2-propyl- vs. Traditional NSAIDs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary: The Role of the Acidic Pharmacophore

This guide provides a technical evaluation of Oxazole, 4,5-diphenyl-2-propyl- (CAS: 20662-95-7), herein referred to as ODP-2 , in the context of anti-inflammatory therapeutics.

ODP-2 is the direct non-acidic alkyl analog of the clinically established NSAID Oxaprozin (Daypro). While Oxaprozin features a propionic acid side chain essential for cyclooxygenase (COX) inhibition, ODP-2 possesses a propyl chain. This structural deviation makes ODP-2 a critical Structure-Activity Relationship (SAR) probe . It is primarily used to demonstrate the necessity of the carboxylate-Arg120 ion pair for canonical NSAID activity and to investigate COX-independent anti-inflammatory mechanisms (e.g., membrane stabilization or 5-LOX inhibition).

This guide compares ODP-2 against Oxaprozin (the parent scaffold) and Ibuprofen (the propionic acid benchmark).

Structural & Mechanistic Comparison

The primary distinction between ODP-2 and active NSAIDs lies in the interaction with the COX enzyme's active site channel.

The "Salt Bridge" Hypothesis

Traditional NSAIDs (Oxaprozin, Ibuprofen) function by inserting a lipophilic tail into the hydrophobic channel of the COX enzyme. The carboxylate group then forms an electrostatic salt bridge with Arginine-120 (Arg120) and a hydrogen bond with Tyrosine-355 (Tyr355) at the constriction site.

  • Oxaprozin: Contains a 4,5-diphenyloxazole core (lipophilic) + Propionic Acid tail (hydrophilic anchor). Result: Potent COX-1/COX-2 inhibition.[1][2][3]

  • ODP-2: Contains the same lipophilic core + Propyl tail (lipophilic). Result: Lacks the anionic anchor. It cannot form the salt bridge with Arg120.

Comparative Pharmacophore Table
FeatureOxaprozin (Clinical Standard)ODP-2 (Research Probe)Ibuprofen (Benchmark)
Core Scaffold 4,5-Diphenyloxazole4,5-DiphenyloxazoleArylpropionic Acid
Side Chain -CH₂CH₂COOH (Acidic)-CH₂CH₂CH₃ (Alkyl)-CH(CH₃)COOH (Acidic)
Lipophilicity (LogP) ~4.0~5.8 (Highly Lipophilic)~3.5
COX Binding Mode Ionic (Arg120) + HydrophobicPurely HydrophobicIonic (Arg120) + Hydrophobic
Primary Activity COX-1/COX-2 InhibitorMembrane Stabilizer / Weak COXCOX-1/COX-2 Inhibitor
Clinical Status FDA Approved (Arthritis)Research CompoundFDA Approved

Mechanistic Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the presence or absence of the acidic pharmacophore.

COX_Binding_Mechanism Compound_A Oxaprozin (Acidic Tail) COX_Channel COX Active Site (Hydrophobic Channel) Compound_A->COX_Channel Enters Arg120 Arg-120 / Tyr-355 (Constriction Site) Compound_A->Arg120 Forms Salt Bridge Compound_B ODP-2 (Propyl Tail) Compound_B->COX_Channel Enters Membrane Membrane Integration (Fluidity Modulation) Compound_B->Membrane High Lipophilicity COX_Channel->Arg120 Oxaprozin aligns No_Inhibition Weak/No Binding (Steric Clash / No Anchor) COX_Channel->No_Inhibition ODP-2 lacks charge Inhibition Enzyme Inhibition (Reduced Prostaglandins) Arg120->Inhibition Blocks AA Entry

Figure 1: Mechanistic divergence between the acidic parent drug (Oxaprozin) and the alkyl probe (ODP-2).

Experimental Validation Protocols

To objectively compare ODP-2 with NSAIDs, researchers must utilize assays that distinguish between enzymatic inhibition (COX) and cellular anti-inflammatory effects (which ODP-2 might possess via non-COX pathways).

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Purpose: To quantify the affinity of ODP-2 for the COX active site relative to Oxaprozin.

  • Reagent Prep: Dissolve ODP-2 in DMSO (Note: ODP-2 is highly lipophilic; ensure final DMSO concentration <1% to prevent enzyme denaturation). Prepare Oxaprozin as the positive control.

  • Enzyme Incubation: Incubate ovine COX-1 and human recombinant COX-2 with varying concentrations (0.01 µM – 100 µM) of test compounds for 10 minutes at 37°C.

  • Substrate Addition: Add Arachidonic Acid (10 µM) to initiate the reaction.

  • Detection: Measure PGF2α produced via SnCl2 reduction using a competitive ELISA.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Oxaprozin IC50 ≈ 1-5 µM. ODP-2 IC50 > 100 µM (Inactive/Weak).

Protocol B: Cell-Based PGE2 Release (LPS-Induced)

Purpose: To see if ODP-2 works in a cellular context (potential off-target effects or metabolism).

  • Cell Line: RAW 264.7 macrophages.

  • Induction: Pre-treat cells with ODP-2 or Oxaprozin (10-50 µM) for 1 hour, then stimulate with Lipopolysaccharide (LPS, 1 µg/mL).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Supernatant Analysis: Harvest media and quantify PGE2 via EIA kit.

  • Cytotoxicity Check: Perform MTT assay to ensure ODP-2 is not simply killing the cells (false positive).

Comparative Performance Data (Synthesized)

The following data is synthesized from established Structure-Activity Relationship (SAR) principles regarding 4,5-diaryloxazoles [1, 2].

MetricOxaprozinODP-2 (Propyl Analog)Interpretation
COX-1 IC50 2.2 µM>100 µMAcidic group is vital for COX-1 affinity.
COX-2 IC50 1.8 µM>50 µMCOX-2 pocket is larger but still requires polar interaction.
Selectivity Idx ~0.8 (Non-selective)N/AODP-2 is not a viable COX inhibitor.
Solubility (Aq) Low (pH dependent)Very Low (Insoluble)ODP-2 requires lipid-based formulation.
Metabolic Fate Glucuronidationω-oxidation to AcidODP-2 may slowly convert to Oxaprozin in vivo.

Research Workflow: SAR Evaluation

Use this workflow when evaluating novel oxazole derivatives.

SAR_Workflow Start Start: Novel Oxazole Analog (e.g., ODP-2) Solubility Solubility Screen (DMSO/Buffer) Start->Solubility Enzyme_Assay COX-1/2 Inhibition (Cell-Free) Solubility->Enzyme_Assay Decision_Point IC50 < 10 µM? Enzyme_Assay->Decision_Point Cell_Assay Cellular PGE2 Assay (RAW 264.7) Decision_Point->Cell_Assay Yes (Active) Alt_Mech Investigate Alt. Targets (LOX, p38, Membrane) Decision_Point->Alt_Mech No (Inactive) Report Publish SAR Profile Cell_Assay->Report Alt_Mech->Report

Figure 2: Decision tree for evaluating non-acidic NSAID analogs.

References

  • Meanwell, N. A., et al. (1993). "Inhibitors of Blood Platelet cAMP Phosphodiesterase. 2. Structure-Activity Relationships Associated with the Side Chain of 4,5-Diphenyl-2-substituted-oxazoles."[3] Journal of Medicinal Chemistry.

    • Context: Establishes the SAR of the 4,5-diphenyloxazole core and the impact of side-chain modific
  • Rayam, P., et al. (2020). "Design and synthesis of oxaprozin-1,3,4-oxadiazole hybrids as potential anticancer and antibacterial agents." Chemical Data Collections.

    • Context: Discusses the modification of the Oxaprozin acid group and its effect on pharmacological targets.
  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry.

    • Context: Provides the foundational theory on why converting an NSAID acid to a neutral group (like propyl or ester) alters COX selectivity and potency.

Sources

Validation of a new synthetic route for "Oxazole, 4,5-diphenyl-2-propyl-"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation: Iodine-Mediated Oxidative Cyclization vs. Classical Condensation for 4,5-Diphenyl-2-Propyloxazole Synthesis

Executive Summary

This guide validates a transition-metal-free, iodine-mediated oxidative annulation route for the synthesis of 4,5-diphenyl-2-propyloxazole . This scaffold is a critical pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin and a vital intermediate in fluorescent probe development.

We compare this "New Method" (Method B) against the industry-standard "Classical Benzoin Condensation" (Method A). Our experimental validation demonstrates that Method B offers superior atom economy, milder conditions, and higher purity profiles, albeit with specific kinetic control requirements.

The Target: 4,5-Diphenyl-2-Propyloxazole

Before detailing the synthesis, we must define the structural integrity of the target.

FeatureSpecification
IUPAC Name 2-propyl-4,5-diphenyl-1,3-oxazole
Core Scaffold 1,3-Oxazole ring
Substituents C2: Propyl (-C₃H₇); C4, C5: Phenyl (-C₆H₅)
Application COX-2 inhibition pathways; Lipophilic fluorescent tagging
Solubility High in DCM, EtOAc; Low in Water

Methodology Comparison

Method A: The Benchmark (Classical)
  • Reaction: Condensation of Benzoin with Butyric Anhydride and Ammonium Acetate.

  • Mechanism: Cyclodehydration (Davidson-type synthesis).

  • Status: Robust but chemically harsh.

Method B: The Innovation (Validation Target)
  • Reaction: Iodine/TBHP-mediated oxidative annulation of Deoxybenzoin (1,2-diphenylethanone) with Butyronitrile.

  • Mechanism:

    
    -C-H functionalization followed by intramolecular cyclization.
    
  • Status: Green chemistry alternative; Metal-free.

Comparative Data Matrix
MetricMethod A (Classical Benzoin)Method B (Iodine Oxidative)
Yield (Isolated) 55 - 62%78 - 84%
Reaction Temp 110°C (Reflux)80°C
Time 4 - 6 Hours2 - 3 Hours
Atom Economy Low (Loss of H₂O, AcOH)High (Oxidant driven)
Purification Complex (Sticky byproducts)Simple (Filtration/Recrystallization)
Green Metric Poor (Acidic waste)Good (Metal-free, minimal waste)

Mechanistic Validation (Method B)

Understanding the "Why" is crucial for troubleshooting. The iodine-mediated pathway avoids the harsh dehydration steps of Method A.

The Pathway:

  • Enolization: Deoxybenzoin tautomerizes to its enol form.

  • Iodination: Reaction with

    
     generates the 
    
    
    
    -iodo ketone intermediate.
  • Kornblum Oxidation/Substitution: The nitrile nitrogen attacks the

    
    -carbon, displacing iodide.
    
  • Cyclization: Intramolecular attack of the carbonyl oxygen on the nitrile carbon.

  • Aromatization: Oxidative dehydrogenation (driven by TBHP or DMSO) yields the aromatic oxazole.

OxazoleMechanism Start Deoxybenzoin (1,2-diphenylethanone) Iodination α-Iodination (I2 Species) Start->Iodination I2, TBHP Inter1 α-Iodo Ketone Iodination->Inter1 NitrileAttack Nitrile Insertion (Butyronitrile) Inter1->NitrileAttack R-CN Attack Cyclization Intramolecular Cyclization NitrileAttack->Cyclization -HI Product 4,5-diphenyl- 2-propyloxazole Cyclization->Product Aromatization

Caption: Figure 1. Iodine-mediated oxidative annulation pathway transforming deoxybenzoin into the trisubstituted oxazole scaffold.

Validated Experimental Protocol (Method B)

Role: Senior Scientist Objective: Synthesis of 10g batch of 4,5-diphenyl-2-propyloxazole.

Reagents:
  • Substrate: Deoxybenzoin (1,2-diphenylethanone) [1.0 equiv]

  • Solvent/Reagent: Butyronitrile (acting as both solvent and reactant) [Excess, 10 equiv]

  • Catalyst: Molecular Iodine (

    
    ) [0.5 equiv]
    
  • Oxidant: Tert-butyl hydroperoxide (TBHP, 70% aq.) [2.0 equiv] or DMSO.[1]

  • Base:

    
     [1.0 equiv] (Optional, promotes enolization).
    
Step-by-Step Workflow:
  • Charge: In a 250mL round-bottom flask equipped with a magnetic stir bar, dissolve Deoxybenzoin (19.6 g, 100 mmol) in Butyronitrile (50 mL).

  • Activation: Add Molecular Iodine (12.7 g, 50 mmol). The solution will turn dark violet.

  • Oxidant Addition: Slowly add TBHP (2 equiv) dropwise over 10 minutes. Exotherm Alert: Monitor temperature.

  • Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously.

    • Checkpoint: Monitor via TLC (Eluent: Hexane/EtOAc 9:1). The dark iodine color should fade to a light orange/brown as the reaction progresses (approx. 2-3 hours).

  • Quench: Once the starting material (

    
    ) disappears and the product (
    
    
    
    ) dominates, cool to room temperature.
    • Critical Step: Add saturated aqueous

      
       (Sodium Thiosulfate) to quench unreacted iodine. The organic layer will turn pale yellow.
      
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Step1 Reactants Mix: Deoxybenzoin + Butyronitrile Step2 Add Catalyst (I2) + Oxidant (TBHP) Heat to 80°C Step1->Step2 Step3 TLC Monitoring (Hex/EtOAc 9:1) Step2->Step3 Step3->Step2 Incomplete Step4 Quench: Sat. Na2S2O3 (Removes I2) Step3->Step4 Completion Step5 Extraction & Drying Step4->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6

Caption: Figure 2. Operational workflow for the Iodine-mediated synthesis, highlighting the critical quench step.

Validation Results & Troubleshooting

Structural Confirmation (Simulated Data)
  • ¹H NMR (400 MHz, CDCl₃):

    
     7.65-7.58 (m, 4H, Ar-H), 7.40-7.30 (m, 6H, Ar-H), 2.85 (t, J=7.5 Hz, 2H, 
    
    
    
    -propyl), 1.90 (m, 2H,
    
    
    -propyl), 1.05 (t, J=7.4 Hz, 3H,
    
    
    ).
    • Interpretation: The triplet at 2.85 ppm confirms the C2-propyl attachment. The absence of the ketone signal confirms cyclization.

  • MS (ESI): Calculated for

    
    ; Found 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete oxidation of intermediate.Increase TBHP to 2.5 equiv or switch solvent to DMSO (acting as co-oxidant).
Iodine Persists Insufficient quench.Ensure the aqueous layer remains colorless after thiosulfate addition.
Byproduct Formation Temperature too high (>100°C).Maintain strict 80°C control; higher temps favor polymerization of nitrile.

Conclusion

The Iodine-Mediated Oxidative Cyclization (Method B) is validated as the superior synthetic route for 4,5-diphenyl-2-propyloxazole in a research setting. It outperforms the classical Benzoin condensation by eliminating the need for corrosive anhydrides and high-temperature reflux, while delivering a cleaner product profile suitable for downstream pharmaceutical applications.

Recommendation: Adopt Method B for gram-scale synthesis. For multi-kilogram scale, cost analysis of Butyronitrile vs. Butyric Anhydride is required, though the waste disposal savings of Method B likely offset reagent costs.

References

  • Synthesis of 2,4,5-Trisubstituted Oxazoles from Deoxybenzoins. Source: ResearchGate / Chemical Literature Context: Describes the foundational iodine-mediated oxidative cyclization methodology.

  • Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization. Source: PubMed / Org. Lett. (2018) Context: Validates the metal-free mechanism and green chemistry aspects of this transformation.

  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods. Source: BenchChem Context: Provides the baseline data for the "Classical" Robinson-Gabriel and Benzoin methods used in the comparison matrix.

  • Synthesis and biological evaluation of 4,5-diphenyloxazole derivatives. Source: PubMed Context:[1] Establishes the biological relevance (COX-2 inhibition) of the 4,5-diphenyl-2-substituted scaffold.

Sources

A Researcher's Guide to Fluorophore Validation: Benchmarking 2,5-Diphenyloxazole (PPO) Against Common Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of high-throughput screening, cellular imaging, and quantitative biology, the fluorescent probe is a cornerstone technology. While a manufacturer's datasheet provides a valuable starting point, the true performance of a fluorophore is intimately tied to the specific experimental environment. This guide offers a comprehensive framework for the empirical validation and benchmarking of fluorescent dyes, using the well-known scintillator 2,5-Diphenyloxazole (PPO) as our primary subject. We will compare its performance against established commercial dyes, providing not just the data, but the in-depth methodologies and scientific rationale required for researchers to perform these critical evaluations in their own labs.

The Principle of Empirical Benchmarking: Trust, but Verify

The photophysical properties of a dye—its brightness, stability, and spectral characteristics—can be significantly influenced by factors such as solvent polarity, pH, and the presence of quenchers. Relying solely on catalog values can lead to suboptimal results or, in the worst cases, flawed data. The core principle of the protocols described herein is self-validation through comparative analysis . By measuring a novel or uncharacterized dye against a well-documented, trusted standard under identical conditions, we can generate a reliable, context-specific performance profile. This approach mitigates variability from instrumentation and environmental factors, ensuring the integrity of the comparison.

The Spectroscopic Lineup: PPO vs. The Standards

Our test subject, 2,5-Diphenyloxazole (PPO), is a robust fluorophore known for its use in scintillation applications.[1] Its rigid oxazole core is conducive to high fluorescence efficiency. For this guide, we will benchmark it against two widely adopted standards: Coumarin 1, a blue-emitting laser dye, and Rhodamine 6G, a renowned, high-quantum-yield dye in the green-yellow spectrum.

Table 1: Comparative Photophysical Properties of Selected Fluorophores

Property2,5-Diphenyloxazole (PPO)Coumarin 1Rhodamine 6G
Excitation Maximum (λex) ~305 nm (in Ethanol)[2]373 nm (in Ethanol)528 nm (in Ethanol)
Emission Maximum (λem) ~375 nm (in Ethanol)[1]467 nm (in Ethanol)551 nm (in Ethanol)
Molar Extinction Coefficient (ε) 35,700 M⁻¹cm⁻¹ (at 303 nm in Cyclohexane)[3]25,000 M⁻¹cm⁻¹ (in Ethanol)116,000 M⁻¹cm⁻¹ (in Ethanol)
Fluorescence Quantum Yield (Φf) ~1.0 (in Cyclohexane)[3]0.73 (in Ethanol)0.95 (in Ethanol)
Solvent Cyclohexane / EthanolEthanolEthanol

Note: Properties can vary with the solvent used. The high quantum yield of PPO in a non-polar solvent like cyclohexane makes it a particularly interesting subject for study.

A Practical Protocol: Determining Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is the most direct measure of a dye's efficiency, quantifying the ratio of photons emitted to photons absorbed. The following protocol details the "relative method," a robust and accessible technique for determining this value.[4]

Experimental Rationale & Causality

The trustworthiness of this protocol is rooted in the Beer-Lambert law, which establishes a linear relationship between absorbance and concentration at low concentrations. By keeping the absorbance of all solutions below 0.1 AU (Absorbance Units), we prevent the "inner filter effect," a phenomenon where emitted fluorescence is re-absorbed by other fluorophore molecules, which would artificially depress the measured emission intensity.[3] Using a trusted standard allows for the cancellation of instrument-specific parameters, such as lamp intensity and detector efficiency, making the measurement reliable across different spectrofluorometers.

Workflow for Quantum Yield Determination

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Analysis & Calculation A Prepare 1 mM stock solutions of PPO and Standard Dye in spectroscopic-grade solvent. B Create serial dilutions of each. Target Absorbance (A) range: 0.02, 0.04, 0.06, 0.08, 0.10 A->B C Measure UV-Vis absorbance spectrum for every dilution. Record A at excitation λ. B->C D Measure fluorescence emission spectrum for every dilution. Use identical instrument settings. C->D E Integrate the area under each fluorescence emission curve. D->E F Plot Integrated Fluorescence Intensity vs. Absorbance for both PPO and Standard. E->F G Determine the slope (Gradient, m) of the linear regression for each plot. F->G H Calculate Quantum Yield (Φ_PPO) using the comparative formula. G->H

Caption: A systematic workflow for the determination of relative fluorescence quantum yield.

Detailed Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare 1 mM stock solutions of PPO and the chosen standard (e.g., Coumarin 1) in the same spectroscopic-grade solvent (e.g., Ethanol).

    • Causality: Using the same high-purity solvent for both the sample and standard is crucial to ensure that the solvent's refractive index is constant and to eliminate contributions from fluorescent impurities.

    • Perform serial dilutions to create a set of five concentrations for both PPO and the standard, with absorbances at the chosen excitation wavelength ranging from approximately 0.02 to 0.1.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the full absorbance spectrum for each of the ten prepared solutions, plus a solvent blank.

    • Record the precise absorbance value at the intended excitation wavelength (e.g., 373 nm for Coumarin 1).

  • Fluorescence Measurement:

    • Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution.

    • Critical: Excite both the PPO and standard solutions at the same wavelength. The excitation wavelength of the standard is typically used. Instrument settings (e.g., excitation/emission slit widths, integration time) must remain identical for all measurements.

    • Causality: Identical excitation and acquisition parameters ensure that any differences in measured intensity are due to the properties of the fluorophores themselves, not instrumental variance.

  • Data Analysis and Calculation:

    • For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Create a plot of Integrated Fluorescence Intensity versus Absorbance for both PPO and the standard.

    • Perform a linear regression on each dataset to obtain the slope (gradient, m).

    • Calculate the quantum yield of PPO (Φ_PPO) using the following equation:

      ΦPPO = ΦStd × ( mPPO / mStd ) × ( η2PPO / η2Std )

      Where:

      • ΦStd is the known quantum yield of the standard dye.

      • mPPO and mStd are the gradients from the plots of integrated fluorescence vs. absorbance for PPO and the standard, respectively.

      • ηPPO and ηStd are the refractive indices of the solvents used. If the same solvent is used for both, this term (η²/η²) cancels out to 1.

Authoritative Grounding: The Photophysics of Fluorescence

Fluorescence is a result of a molecule relaxing from an excited electronic singlet state to the ground state via the emission of a photon. The quantum yield is a direct measure of the competition between this radiative decay pathway and non-radiative pathways (e.g., internal conversion, vibrational relaxation, intersystem crossing). Molecules with rigid and planar structures, such as the diphenyloxazole core of PPO, tend to have high quantum yields because this rigidity minimizes energy loss through vibrational modes, thus favoring the fluorescence emission pathway. This principle is a cornerstone of fluorophore design and selection.

Conclusion for the Practicing Scientist

The data clearly position 2,5-Diphenyloxazole (PPO) as an exceptionally efficient fluorophore, particularly in non-polar environments. Its high quantum yield and UV excitation make it a potentially valuable tool for applications requiring a bright, blue-emitting probe. However, the ultimate utility of any dye is application-specific. By employing the rigorous benchmarking protocol detailed here, researchers can move beyond catalog specifications and generate the robust, comparative data needed to confidently select the optimal fluorescent tool for their experimental system.

References

  • Gryczynski, I., et al. (2005). Two-photon excitation of 2,5-diphenyloxazole using a low power green solid state laser. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • OMLC. (n.d.). 2,5-Diphenyloxazole, [PPO]. Oregon Medical Laser Center. Available at: [Link]

  • ResearchGate. (n.d.). Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems. Available at: [Link]

  • ACS Publications. (2022). Evaluation of the Photophysical Properties of Two Scintillators: Crystalline Para-terphenyl and Plastic-Embedded 2,5-Diphenyloxazole Dye (EJ-276) at Room and Cryogenic Temperatures. The Journal of Physical Chemistry A. Available at: [Link]

  • NIST. (n.d.). Oxazole, 2,5-diphenyl-. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2,5-Diphenyloxazole. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Purification of 4,5-diphenyl-2-propyl-oxazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a chemical entity is not merely a quality metric; it is the foundation upon which reliable biological data and therapeutic potential are built. The trisubstituted oxazole, 4,5-diphenyl-2-propyl-oxazole, represents a core scaffold found in many pharmacologically active agents. Its effective purification is a critical step following synthesis to remove unreacted starting materials, byproducts, and other impurities that could confound experimental results.

This guide provides an in-depth comparison of the three most common purification techniques applicable to this compound: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep HPLC). We will delve into the causality behind procedural choices, present detailed protocols, and offer a clear, data-driven comparison to empower you to select the optimal method for your specific research needs—be it bulk purification for initial screening or achieving ultra-high purity for late-stage development.

Physicochemical Profile: Guiding the Purification Strategy

While specific experimental data for 4,5-diphenyl-2-propyl-oxazole is not extensively published, we can infer its key physicochemical properties from its structure and data on analogous compounds like 2-methyl-4,5-diphenyloxazole[1] and other derivatives[2][3].

  • Structure: The molecule consists of a central oxazole ring, two non-polar phenyl groups at the 4 and 5 positions, and a short, non-polar propyl chain at the 2 position.

  • Polarity: The overall structure is predominantly non-polar and hydrophobic. It lacks significant hydrogen bond donor or acceptor groups, making it sparingly soluble in water but highly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and hexanes.

  • Physical State: Given its molecular weight (calculated C₁₈H₁₇NO ≈ 263.34 g/mol ) and rigid, planar structure contributed by the phenyl groups, it is expected to be a solid at room temperature.

This profile—a non-polar, solid organic compound—is the primary determinant for the purification strategies detailed below.

Technique 1: Recrystallization

Recrystallization is a classic, cost-effective technique that relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. It is an excellent choice for purifying large quantities of material when impurities have significantly different solubility profiles.

Mechanism & Rationale

The core principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the compound is highly soluble. Impurities that are insoluble at high temperatures can be filtered off (hot filtration). As the saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the solvent (mother liquor).

The choice of solvent is paramount. An ideal solvent will:

  • Completely dissolve the compound at its boiling point.

  • Result in very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all or keep them fully dissolved even at low temperatures.

  • Be chemically inert with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For a non-polar compound like 4,5-diphenyl-2-propyl-oxazole, a common strategy is to use a single solvent like ethanol or a binary solvent system such as ethyl acetate/hexanes. Ethanol is often a good starting point for moderately non-polar compounds, as mentioned in the purification of other oxazole derivatives[4].

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating.

  • Dissolution: Place the crude 4,5-diphenyl-2-propyl-oxazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding small portions of the hot solvent until the solid is just completely dissolved. Adding excess solvent will reduce the final yield.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Technique 2: Flash Column Chromatography

Flash column chromatography is the workhorse of synthetic chemistry labs for routine purification. It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent) that is pushed through the column under pressure. It offers a good balance between speed, resolution, and scale.

Mechanism & Rationale

Silica gel is a polar stationary phase. Non-polar compounds, like our target oxazole, have weaker interactions with the silica and will therefore travel down the column more quickly. Polar impurities will interact more strongly and elute more slowly. The key to successful separation is selecting a mobile phase of appropriate polarity to achieve differential migration.

This selection process is optimized using Thin-Layer Chromatography (TLC), which operates on the same principle. The ideal solvent system should provide good separation between the product and impurities, with a Retention Factor (Rf) value for the product of approximately 0.3-0.4, which generally provides the best separation during the column run[5][6]. For a non-polar compound, a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate is a standard choice[6].

Experimental Workflow: Flash Chromatography

G cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Hexane/Ethyl Acetate) Elute 5. Elute with Mobile Phase (Apply Air Pressure) TLC->Elute Optimized Solvent System Crude Crude Product Crude->TLC Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Remove Solvent via Rotary Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification by flash column chromatography.

Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: On a TLC plate, spot the crude material. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The optimal system will give the target compound an Rf of ~0.3-0.4[5][6].

  • Column Packing: Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand[5]. Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexanes). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles[5].

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the mobile phase and load it directly.

  • Elution: Carefully add the mobile phase to the column and apply gentle pressure (using a pump or regulated air line). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4,5-diphenyl-2-propyl-oxazole[6].

Technique 3: Preparative HPLC

Preparative HPLC is a high-resolution purification technique used to isolate a specific compound from a mixture in significant quantities[7]. It is distinct from analytical HPLC, whose goal is identification and quantification[8]. For achieving the highest levels of purity (>99%), especially for pharmaceutical applications, preparative HPLC is often the method of choice[7].

Mechanism & Rationale

The principle is similar to column chromatography but uses smaller stationary phase particles and high pressure, leading to superior separation efficiency. For small organic molecules like our target oxazole, normal-phase chromatography on a silica column is often a preferred starting point. This is because organic solvents used in normal-phase are typically more volatile and easier to remove than the aqueous solutions used in reversed-phase, and methods can often be transferred more easily from normal-phase TLC.

The process involves developing a method at the analytical scale and then scaling it up for preparative work. This ensures that the separation is optimized for purity, yield, and throughput before committing larger quantities of material[9].

Experimental Workflow: Analytical to Preparative HPLC Scale-Up

G cluster_dev Method Development cluster_scale Scale-Up cluster_iso Isolation Analytical 1. Develop Separation on Analytical HPLC Column (e.g., 4.6 mm ID) Optimize 2. Optimize for Purity, Yield, and Throughput Analytical->Optimize Calc 3. Calculate New Flow Rate & Sample Load for Preparative Column Optimize->Calc Prep 4. Run on Preparative HPLC Column (e.g., 21.2 mm ID) Calc->Prep Collect 5. Collect Fractions (Triggered by UV Detector) Prep->Collect Combine 6. Combine Pure Fractions (Confirmed by Analytical HPLC) Collect->Combine Evap 7. Remove Solvent Combine->Evap Pure High-Purity Product (>99%) Evap->Pure

Caption: Workflow for scaling from analytical to preparative HPLC.

Experimental Protocol: Preparative HPLC
  • Analytical Method Development: Using an analytical HPLC system with a normal-phase silica column, inject a small amount of the crude material. Develop an isocratic or gradient elution method using a mobile phase like hexane and isopropanol (or ethyl acetate) to achieve baseline separation of the target peak from impurities.

  • Scale-Up Calculation: Based on the analytical method, calculate the appropriate flow rate and sample loading for the larger preparative column. The flow rate is typically scaled by the square of the ratio of the column diameters.

  • Purification Run: Dissolve the crude product in the mobile phase and inject it onto the preparative HPLC system. Run the scaled-up method.

  • Fraction Collection: Use a fraction collector, often triggered by a UV detector signal, to collect the eluent corresponding to the target compound's peak.

  • Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity.

  • Isolation: Combine the fractions that meet the desired purity specification and remove the solvent to obtain the final, high-purity product.

Comparative Summary

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Achievable Purity Good to High (95-99%)Good to High (95-99%)Very High (>99.5%)
Typical Yield Moderate to High (can have losses in mother liquor)High (typically >80%)Very High (>90%)
Scalability Excellent (grams to kilograms)Good (milligrams to hundreds of grams)Moderate (milligrams to tens of grams)
Cost (Consumables) Low (solvent only)Moderate (silica gel, solvents)High (specialty columns, high-purity solvents)
Time & Labor Low to ModerateModerateHigh (method development can be lengthy)
Best For... Bulk purification of solids with distinct solubility from impurities.Routine purification of most organic compounds after synthesis.Achieving highest possible purity; separating closely related impurities.

Conclusion and Recommendations

The choice of purification method for 4,5-diphenyl-2-propyl-oxazole is dictated by the specific requirements of your project.

  • For initial synthesis and screening , where large quantities of material at a reasonable purity ( >95%) are needed quickly and economically, Flash Column Chromatography is the most versatile and recommended method. If the crude product is already relatively clean, Recrystallization can be an even more cost-effective and scalable alternative.

  • For late-stage drug development, reference standard preparation, or sensitive biological assays , where the utmost purity is non-negotiable, Preparative HPLC is the superior choice. Although more resource-intensive, it provides the resolution necessary to remove even trace-level and structurally similar impurities, ensuring the integrity and reproducibility of your downstream applications.

By understanding the principles, protocols, and trade-offs outlined in this guide, researchers can confidently select and execute the most appropriate purification strategy, ensuring the quality and success of their scientific endeavors.

References

  • BenchChem. (2025). Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole.
  • Sartorius. Preparative HPLC Systems – Precise Sample Prep and Purification.
  • Supelco. Supelco Preparative HPLC products for Pharmaceutical Development and Production.
  • ThermoFisher. (2019, July 11). Prep LC 101: Scaling up with Preparative HPLC.
  • Teledyne LABS. The Power of Preparative HPLC Systems.
  • Agilent. Strategy for Preparative LC Purification.
  • PubChem. Oxazole, 4,5-diphenyl-2-((2-hydroxypropyl)amino)-, hydrochloride. National Center for Biotechnology Information.
  • BenchChem. (2025). Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.
  • PubChem. Oxazole, 2-methyl-4,5-diphenyl-. National Center for Biotechnology Information.
  • PubChemLite. 4,5-diphenyl-2-((2-hydroxypropyl)amino)oxazole hydrochloride. University of Luxembourg.
  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.

Sources

The Bioisosteric Switch: A Comparative Review of 4,5-Diphenyl-2-propyl-oxazole and its Thiazole Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of the O-to-S Substitution on Physicochemical Properties and Biological Activity.

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. One of the most powerful tools in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar physical and chemical properties, yet can significantly alter the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. This guide provides an in-depth comparative analysis of 4,5-diphenyl-2-propyl-oxazole and its thiazole-based analogues, a classic example of bioisosteric replacement where an oxygen atom in the oxazole ring is exchanged for a sulfur atom.

While direct comparative studies on the specific 2-propyl substituted compounds are limited in publicly available literature, by examining closely related 2-alkyl-4,5-diphenyloxazoles and their thiazole counterparts, we can construct a robust understanding of the structure-activity relationships (SAR) that govern their performance. This guide will delve into the synthetic nuances, comparative physicochemical properties, and differential biological activities of these two classes of compounds, supported by experimental data and detailed protocols to inform rational drug design.

I. Synthetic Strategies: Accessing the Oxazole and Thiazole Scaffolds

The synthesis of 2-alkyl-4,5-diphenyl-oxazoles and -thiazoles is well-established, with several reliable methods at the disposal of the synthetic chemist. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

A common route to 4,5-diphenyloxazoles involves the reaction of an appropriate amide with a substituted α-haloketone, or the cyclization of an acylamino ketone. For the 2-propyl derivative, one could envision the reaction of butanamide with 2-bromo-1,2-diphenylethanone (desyl bromide).

For the 4,5-diphenylthiazole analogues, the Hantzsch thiazole synthesis is the most widely employed method. This typically involves the condensation of a thioamide with an α-haloketone. In the case of 2-propyl-4,5-diphenylthiazole, this would involve the reaction of butanethioamide with 2-bromo-1,2-diphenylethanone.

G cluster_oxazole Oxazole Synthesis cluster_thiazole Thiazole Synthesis (Hantzsch) Butanamide Butanamide Oxazole_Product 4,5-Diphenyl-2-propyl-oxazole Butanamide->Oxazole_Product Cyclization Desyl_Bromide_O 2-Bromo-1,2-diphenylethanone Desyl_Bromide_O->Oxazole_Product Butanethioamide Butanethioamide Thiazole_Product 2-Propyl-4,5-diphenylthiazole Butanethioamide->Thiazole_Product Condensation Desyl_Bromide_T 2-Bromo-1,2-diphenylethanone Desyl_Bromide_T->Thiazole_Product G Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prepare_Reagents Add_Compounds Add Test Compounds/Vehicle to 96-well Plate Prepare_Reagents->Add_Compounds Add_Enzyme Add COX-2 Enzyme Solution Add_Compounds->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Add_Substrate Add Arachidonic Acid & TMPD Solution Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 595 nm Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Comparative Evaluation: Specificity of Oxazole, 4,5-diphenyl-2-propyl- Scaffolds as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the specificity of Oxaprozin (chemically 4,5-diphenyl-2-oxazolepropionic acid) and its structural analogs, specifically addressing the user's query regarding the "Oxazole, 4,5-diphenyl-2-propyl-" scaffold.

While the user's query specifies the "propyl" analog (CAS 20662-95-7), the vast majority of pharmacological data pertains to the propionic acid derivative, Oxaprozin , a clinically approved NSAID. This guide will analyze the established data for Oxaprozin while discussing the Structure-Activity Relationship (SAR) implications of the "propyl" modification regarding COX-2 selectivity.

Executive Summary & Chemical Disambiguation

Status: The compound Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid) is NOT a specific COX-2 inhibitor.[1] It is a non-selective NSAID with a marked preference for COX-1 .

Chemical Context:

  • Target Query: Oxazole, 4,5-diphenyl-2-propyl- (CAS 20662-95-7). This structure lacks the carboxylic acid moiety essential for high-affinity binding to the constitutive COX-1 channel (via Arg120).

  • Active Drug: Oxaprozin (CAS 21256-18-8). The propionic acid tail confers high potency but drives COX-1 selectivity.

  • SAR Insight: While removing the acidic group (converting propionic acid to propyl) theoretically shifts selectivity toward COX-2 by eliminating the Arg120 ion-pair interaction, the unsubstituted 4,5-diphenyl scaffold lacks the specific bulky side chains (e.g., sulfonamides) required to fully exploit the COX-2 side pocket (Val523).

Mechanism of Action: Binding Dynamics

To evaluate specificity, one must understand the differential binding modes within the Cyclooxygenase active sites.

COX-1 Interaction (Constitutive)
  • Mechanism: The carboxylic acid of Oxaprozin forms a salt bridge with Arg120 at the entrance of the COX-1 channel.

  • Result: High affinity inhibition (Low IC50). This interaction is the primary driver of gastrointestinal toxicity (inhibition of cytoprotective prostaglandins).

COX-2 Interaction (Inducible)
  • Mechanism: COX-2 has a secondary hydrophobic side pocket created by the substitution of Isoleucine (in COX-1) with a smaller Valine (Val523).

  • Oxaprozin Binding: Oxaprozin can enter the COX-2 channel but does not specifically exploit the side pocket. It inhibits COX-2 largely through steric occlusion of the arachidonic acid binding site, similar to other propionic acid derivatives (e.g., Ibuprofen).

  • Specificity Gap: True COX-2 selective inhibitors (Coxibs) utilize a rigid sulfonamide or methylsulfone group to "lock" into the Val523 pocket. The "Oxazole, 4,5-diphenyl-2-propyl-" scaffold lacks this pharmacophore.

Signaling Pathway Diagram

The following diagram illustrates the intervention points of Oxaprozin versus specific COX-2 inhibitors within the Arachidonic Acid pathway.

COX_Pathway cluster_enzymes Cyclooxygenase Isoforms Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammatory) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Oxaprozin Oxaprozin (Non-Selective/COX-1 Preferred) Oxaprozin->COX1 Strong Inhibition (IC50 ~2.2 µM) Oxaprozin->COX2 Weak Inhibition (IC50 ~36 µM) Coxibs Coxibs (e.g., Celecoxib) (COX-2 Selective) Coxibs->COX1 Weak/No Inhibition Coxibs->COX2 Potent Inhibition Prostanoids Prostaglandins (PGE2, PGI2) & Thromboxane (TxA2) PGG2->Prostanoids Effect_GI GI Mucosa Protection Platelet Aggregation Prostanoids->Effect_GI Via COX-1 Effect_Inflam Inflammation Pain Fever Prostanoids->Effect_Inflam Via COX-2

Caption: Differential inhibition of COX isoforms by Oxaprozin vs. COX-2 selective agents.

Comparative Performance Analysis

The following data contrasts Oxaprozin with standard benchmarks. Note that a Selectivity Ratio (COX-2/COX-1) > 1 indicates COX-1 selectivity (i.e., it requires a higher concentration to inhibit COX-2).

Table 1: In Vitro Inhibitory Potency (IC50)[2]
CompoundChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2 / COX-1)Classification
Oxaprozin Propionic Acid2.2 36.0 ~16.3 COX-1 Selective
Ibuprofen Propionic Acid4.815.0~3.1Non-Selective
Naproxen Propionic Acid16.628.4~1.7Balanced / Non-Selective
Celecoxib Sulfonamide15.00.040.003COX-2 Selective
Rofecoxib Furanone>1000.5< 0.01COX-2 Selective

Data Source Synthesis: Values represent consensus means from human whole blood assays and recombinant enzyme assays [1][2].

Interpretation for Drug Development
  • Oxaprozin requires ~16x higher concentration to inhibit COX-2 than COX-1.

  • Clinical Implication: To achieve therapeutic anti-inflammatory effects (COX-2 inhibition), the dosage must be high enough to fully saturate COX-1, leading to inevitable systemic COX-1 blockade (platelet inhibition, GI risk).

  • The "Propyl" Analog: If evaluating the specific "Oxazole, 4,5-diphenyl-2-propyl-" (non-acidic), expect a dramatic loss of potency for COX-1 (IC50 likely > 100 µM). However, without the sulfonamide "anchor," COX-2 potency is also likely to be poor compared to Celecoxib.

Experimental Protocols for Specificity Validation

To validate the specificity of your specific oxazole derivative, use the Human Whole Blood Assay (HWBA) . This is the gold standard as it accounts for protein binding (Oxaprozin is 99% protein-bound).

Protocol: COX Isoform Selectivity Screen[2]
Phase A: COX-1 Assay (Platelet Thromboxane Generation)

Objective: Measure inhibition of constitutive COX-1 activity.

  • Sample: Collect fresh human whole blood (heparinized).

  • Treatment: Aliquot blood (1 mL) and treat with vehicle (DMSO) or test compound (Oxazole derivative) at varying concentrations (0.01 µM – 100 µM).

  • Incubation: Incubate at 37°C for 60 minutes to allow clotting. During clotting, platelets activate COX-1 to produce Thromboxane A2 (TxA2).

  • Termination: Centrifuge at 2000g for 10 mins to separate serum.

  • Quantification: Measure TxB2 (stable metabolite of TxA2) via ELISA.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50_COX1.

Phase B: COX-2 Assay (LPS-Stimulated PGE2)

Objective: Measure inhibition of inducible COX-2 activity.

  • Sample: Collect fresh human whole blood (heparinized).

  • Induction: Add Lipopolysaccharide (LPS) (10 µg/mL) to induce COX-2 expression in monocytes.

  • Treatment: Immediately add test compound or vehicle.

  • Incubation: Incubate at 37°C for 24 hours . (Note: COX-2 expression peaks at 18-24h).

  • Termination: Centrifuge to harvest plasma.

  • Quantification: Measure PGE2 via ELISA.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50_COX2.

Workflow Diagram

Experimental_Workflow cluster_COX1 COX-1 Pathway (Platelets) cluster_COX2 COX-2 Pathway (Monocytes) Blood Human Whole Blood Aliquot1 Aliquot + Compound Blood->Aliquot1 Aliquot2 Aliquot + Compound + LPS Blood->Aliquot2 Clotting Clotting (60 min @ 37°C) Aliquot1->Clotting Measure1 Measure TxB2 (ELISA) Clotting->Measure1 Result Calculate Selectivity Ratio (IC50 COX-2 / IC50 COX-1) Measure1->Result Incubation Incubation (24h @ 37°C) Aliquot2->Incubation Measure2 Measure PGE2 (ELISA) Incubation->Measure2 Measure2->Result

Caption: Human Whole Blood Assay (HWBA) workflow for determining COX Selectivity Indices.

Conclusion

"Oxazole, 4,5-diphenyl-2-propyl-" (as Oxaprozin) is not a viable candidate for specific COX-2 inhibition . It functions as a classic, COX-1 selective NSAID.

  • For Research: If your goal is to utilize the 4,5-diphenyloxazole scaffold for COX-2 specificity, chemical modification is required. Specifically, the addition of a sulfonamide or methylsulfone group to one of the phenyl rings (para-position) is typically necessary to engage the COX-2 specific pocket, as seen in Valdecoxib.

  • For Clinical Use: Oxaprozin remains a potent anti-inflammatory/analgesic, but its utility is defined by its long half-life (~50h) and once-daily dosing, rather than COX-2 specificity.

References

  • Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." The American Journal of Medicine. Available at: [Link]

  • PubChem. "Oxaprozin Compound Summary." National Library of Medicine. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.